molecular formula C17H17NO4 B049976 4-(2-Cbz-aminoethyl)benzoic acid CAS No. 121632-81-3

4-(2-Cbz-aminoethyl)benzoic acid

Cat. No.: B049976
CAS No.: 121632-81-3
M. Wt: 299.32 g/mol
InChI Key: YIVHEQDNFAVXIP-UHFFFAOYSA-N
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Description

4-(2-Cbz-aminoethyl)benzoic acid is a versatile bifunctional building block designed for advanced chemical biology and drug discovery research. This compound features a carboxylic acid moiety and a Cbz (benzyloxycarbonyl)-protected primary amine on a short ethyl spacer attached to a benzoic acid core. Its primary research value lies in its application as a key intermediate in solid-phase and solution-phase peptide synthesis, where it serves to incorporate a rigid, aromatic spacer and a protected amine handle into peptide backbones. The Cbz protecting group is stable to a wide range of reaction conditions but can be readily removed via catalytic hydrogenation, allowing for selective deprotection and further functionalization. Researchers utilize this molecule for the synthesis of complex biomolecules, the development of peptide-based therapeutics, and the construction of molecular scaffolds for bioconjugation and linker chemistry. Its benzoic acid group facilitates straightforward coupling to amines (e.g., lysine residues) or other functional groups using standard carboxyl-activating agents, enabling the precise attachment of peptides, labels, or payloads. This makes it an invaluable tool for creating targeted probes, antibody-drug conjugates (ADCs), and novel materials for chemical biology.

Properties

CAS No.

121632-81-3

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

4-(2-amino-3-oxo-3-phenylmethoxypropyl)benzoic acid

InChI

InChI=1S/C17H17NO4/c18-15(10-12-6-8-14(9-7-12)16(19)20)17(21)22-11-13-4-2-1-3-5-13/h1-9,15H,10-11,18H2,(H,19,20)

InChI Key

YIVHEQDNFAVXIP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NCCC2=CC=C(C=C2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)C(=O)O)N

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Cbz-aminoethyl)benzoic acid: Structure, Properties, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(2-Cbz-aminoethyl)benzoic acid, a molecule of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific Cbz-protected compound, this document integrates established principles of amine protection chemistry with the known properties of its parent molecule, 4-(2-aminoethyl)benzoic acid, to offer a scientifically grounded resource for researchers.

Chemical Structure and Properties

This compound, systematically named 4-(2-(benzyloxycarbonylamino)ethyl)benzoic acid, is a derivative of 4-(2-aminoethyl)benzoic acid where the primary amine is protected by a carboxybenzyl (Cbz) group. This protection strategy is a cornerstone of peptide synthesis and is employed to prevent the nucleophilic amine from participating in undesired side reactions during subsequent chemical transformations.[1]

The introduction of the Cbz group imparts a significant change in the physicochemical properties of the parent molecule, most notably increasing its lipophilicity and often enhancing its crystallinity, which can facilitate purification.[1]

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound and its Parent Compound

PropertyThis compound (Predicted/Inferred)4-(2-aminoethyl)benzoic acid
IUPAC Name 4-(2-(benzyloxycarbonylamino)ethyl)benzoic acid4-(2-aminoethyl)benzoic acid[2]
Synonyms This compound4-Carboxyphenethylamine, 4-Carboxyphenethyl Amine[3]
CAS Number Not available1199-69-5[2]
Molecular Formula C17H17NO4C9H11NO2[2]
Molecular Weight 299.32 g/mol 165.19 g/mol [2]
Appearance White to off-white solid (inferred)White to off-white crystalline solid[3]
Melting Point Not available>350 °C[4]
Solubility Soluble in organic solvents like ethanol and DMSO; less soluble in water (inferred)Soluble in water and polar organic solvents[3]

Synthesis and Purification

The synthesis of this compound involves the protection of the primary amine of 4-(2-aminoethyl)benzoic acid using benzyl chloroformate (Cbz-Cl) under alkaline conditions. This is a standard and widely used method for introducing the Cbz protecting group.

Synthesis_Workflow cluster_0 Synthesis of this compound Reactant 4-(2-aminoethyl)benzoic acid Reaction Reaction at 0°C to room temperature Reactant->Reaction Reagent Benzyl Chloroformate (Cbz-Cl) + Base (e.g., NaHCO3) Reagent->Reaction Solvent Aqueous-organic solvent mixture (e.g., Dioxane/Water) Solvent->Reaction Product This compound Reaction->Product Purification Acidification, Extraction, and Recrystallization Product->Purification FinalProduct Purified Product Purification->FinalProduct Application_Logic cluster_1 Role in Drug Development StartingMaterial This compound Carboxyl_Activation Carboxylic Acid Activation (e.g., with DCC, EDC) StartingMaterial->Carboxyl_Activation Coupling Amide Bond Formation with another amine (R-NH2) Carboxyl_Activation->Coupling Intermediate Cbz-protected intermediate Coupling->Intermediate Deprotection Cbz Deprotection (e.g., Hydrogenolysis) Intermediate->Deprotection Final_Molecule Final Bioactive Molecule Deprotection->Final_Molecule

Sources

A Technical Guide to Benzyloxycarbonyl-Protected Aminobenzoic Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of two related aminobenzoic acid derivatives, 4-(benzyloxycarbonylamino)benzoic acid and 4-(2-(benzyloxycarbonylamino)ethyl)benzoic acid. A potential ambiguity in nomenclature necessitates a comprehensive examination of both compounds, which serve as valuable building blocks in the fields of peptide synthesis and drug development. This document will detail their chemical identities, synthesis protocols, and established applications, offering a valuable resource for researchers, scientists, and professionals in drug discovery and development.

Compound Identification and Physicochemical Properties

A critical first step in the utilization of any chemical entity is the unambiguous confirmation of its structure and a thorough understanding of its physical and chemical properties. The nomenclature "4-(2-benzyloxycarbonylaminoethyl)benzoic acid" can be interpreted in two ways: one where the benzyloxycarbonylamino group is directly attached to the benzoic acid ring, and another where it is connected via an ethyl linker. This guide will address both distinct molecules.

4-(Phenylmethoxycarbonylamino)benzoic Acid

This compound, often referred to by the synonym 4-(benzyloxycarbonylamino)benzoic acid, corresponds to the structure where the protected amino group is directly substituted on the benzoic acid ring.

IUPAC Name: 4-(phenylmethoxycarbonylamino)benzoic acid[1]

Table 1: Synonyms and Identifiers for 4-(Phenylmethoxycarbonylamino)benzoic Acid

SynonymCAS NumberPubChem CID
4-(Benzyloxycarbonylamino)benzoic acid5330-71-2220171
4-{[(Benzyloxy)carbonyl]amino}benzoic acid5330-71-2220171
N-Benzoxycarbonyl-4-aminobenzoic acid5330-71-2220171
Cbz-4Abz-OH5330-71-2220171

Table 2: Physicochemical Properties of 4-(Phenylmethoxycarbonylamino)benzoic Acid

PropertyValueSource
Molecular FormulaC₁₅H₁₃NO₄[1]
Molecular Weight271.27 g/mol [1]
AppearanceWhite to off-white solid[2]
Boiling Point425.1±38.0 °C (Predicted)[3]
SolubilitySoluble in ethanol and dimethyl sulfoxide[2]
4-(2-(Benzyloxycarbonylamino)ethyl)benzoic Acid

This compound aligns with the literal interpretation of the user's topic, featuring an ethyl linker between the protected amine and the benzoic acid moiety. Its synthesis begins with the precursor, 4-(2-aminoethyl)benzoic acid.

IUPAC Name: 4-(2-aminoethyl)benzoic acid (precursor)[4]

Table 3: Synonyms and Identifiers for 4-(2-Aminoethyl)benzoic Acid

SynonymCAS NumberPubChem CID
4-Carboxyphenethylamine1199-69-5506066
4-Carboxyphenethyl Amine1199-69-5506066
Benzoic acid, 4-(2-aminoethyl)-1199-69-5506066

Table 4: Physicochemical Properties of 4-(2-Aminoethyl)benzoic Acid

PropertyValueSource
Molecular FormulaC₉H₁₁NO₂[4]
Molecular Weight165.19 g/mol [4]
AppearanceOff-white solid
Melting Point>350 °C[5]
SolubilitySoluble in water[6]

Synthesis and Methodologies

The synthesis of these compounds relies on established and robust chemical transformations. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its facile removal by hydrogenolysis.[7]

Synthesis of 4-(Phenylmethoxycarbonylamino)benzoic Acid

The synthesis of this compound is typically achieved through the N-protection of 4-aminobenzoic acid using benzyl chloroformate.

Reaction Scheme:

Synthesis of 4-(phenylmethoxycarbonylamino)benzoic_acid 4-aminobenzoic_acid 4-Aminobenzoic Acid reagents Base (e.g., Na2CO3) Water/Organic Solvent 4-aminobenzoic_acid->reagents benzyl_chloroformate Benzyl Chloroformate benzyl_chloroformate->reagents product 4-(Phenylmethoxycarbonylamino)benzoic Acid reagents->product caption Synthesis of 4-(Phenylmethoxycarbonylamino)benzoic Acid

Caption: General synthesis pathway for 4-(phenylmethoxycarbonylamino)benzoic acid.

Experimental Protocol: N-Protection of 4-Aminobenzoic Acid

  • Dissolution: Dissolve 4-aminobenzoic acid in an aqueous solution of a suitable base, such as sodium carbonate, at 0 °C.

  • Addition of Protecting Agent: Slowly add benzyl chloroformate to the cooled solution with vigorous stirring. The reaction is typically carried out in a biphasic system with an organic solvent.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, acidify the reaction mixture to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(phenylmethoxycarbonylamino)benzoic acid.

This method is a standard Schotten-Baumann reaction, widely employed for the acylation of amines.[8]

Synthesis of 4-(2-(Benzyloxycarbonylamino)ethyl)benzoic Acid

The synthesis of this molecule is a two-step process involving the preparation of the precursor, 4-(2-aminoethyl)benzoic acid, followed by its N-protection.

Step 1: Synthesis of 4-(2-Aminoethyl)benzoic Acid

One common route to 4-(2-aminoethyl)benzoic acid involves the reduction of a corresponding nitrile or nitro compound. For instance, it can be prepared from 4-(cyanomethyl)benzoic acid or 4-(2-nitroethyl)benzoic acid via catalytic hydrogenation.

Step 2: N-Protection of 4-(2-Aminoethyl)benzoic Acid

The protection of the amino group of 4-(2-aminoethyl)benzoic acid with benzyl chloroformate follows a similar protocol to the one described for 4-aminobenzoic acid.

Reaction Workflow:

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: N-Protection start 4-Substituted Benzoic Acid Derivative (e.g., 4-(cyanomethyl)benzoic acid) reduction Reduction (e.g., Catalytic Hydrogenation) start->reduction precursor 4-(2-Aminoethyl)benzoic Acid reduction->precursor protection Reaction with Benzyl Chloroformate (Schotten-Baumann conditions) precursor->protection final_product 4-(2-(Benzyloxycarbonylamino)ethyl)benzoic Acid protection->final_product caption Two-step synthesis of the target molecule.

Caption: Workflow for the synthesis of 4-(2-(benzyloxycarbonylamino)ethyl)benzoic acid.

Applications in Drug Development and Research

Benzoic acid and its derivatives are versatile scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[9][10][11] The introduction of a protected amino group, as in the case of the title compounds, makes them particularly useful as intermediates in the synthesis of more complex molecules with therapeutic potential.

Role as a Protected Amino Acid in Peptide Synthesis

4-(Phenylmethoxycarbonylamino)benzoic acid serves as a key building block in peptide synthesis.[2][3] The benzyloxycarbonyl (Cbz) group effectively protects the amine functionality, preventing unwanted side reactions during peptide coupling steps.[2][3] The carboxylic acid group remains available for activation and subsequent amide bond formation with the N-terminus of a growing peptide chain. The Cbz group can be selectively removed under mild hydrogenolysis conditions, which do not affect other sensitive functional groups in the peptide.[7]

Intermediate in the Synthesis of Bioactive Molecules

Derivatives of 4-(2-aminoethyl)benzoic acid have been investigated for various therapeutic applications. For example, certain [(acylamino)ethyl]benzoic acids have shown potential as hypoglycemic agents.[12] The N-protected form, 4-(2-(benzyloxycarbonylamino)ethyl)benzoic acid, is a crucial intermediate in the synthesis of these and other bioactive compounds. The related tert-butyloxycarbonyl (Boc) protected analogue, 4-(Boc-2-aminoethyl)-benzoic acid, is also widely used in the development of peptide-based therapeutics and other biologically active molecules due to its ability to enhance solubility and stability.[13]

Application in Specific Therapeutic Areas

While direct therapeutic applications of the title compounds are not extensively documented, their precursors and related analogues have shown promise in several areas:

  • Anticancer Activity: Derivatives of 4-(2-aminoethyl)benzoic acid have been prepared and investigated for their potential as anticancer agents.[5][6]

  • Anti-inflammatory and Analgesic Activity: Novel benzoic acid derivatives have been developed with anti-inflammatory and analgesic properties for treating conditions such as arthritis and headaches.[14]

  • Metabolic Disorders: As mentioned, derivatives have been explored for their blood glucose-lowering activities.[12]

The logical relationship for the utility of these compounds in drug discovery can be visualized as follows:

Drug_Discovery_Logic protected_aa Protected Aminobenzoic Acid (e.g., 4-(Cbz-amino)benzoic acid) peptide_synthesis Peptide Synthesis protected_aa->peptide_synthesis bioactive_peptides Bioactive Peptides / Peptidomimetics peptide_synthesis->bioactive_peptides intermediate Protected Aminoalkylbenzoic Acid (e.g., 4-(2-(Cbz-amino)ethyl)benzoic acid) small_molecule_synthesis Small Molecule Synthesis intermediate->small_molecule_synthesis therapeutic_agents Therapeutic Agents (Anticancer, Anti-inflammatory, etc.) small_molecule_synthesis->therapeutic_agents caption Utility in drug discovery.

Caption: Role of protected aminobenzoic acids in drug discovery.

Conclusion

References

  • MySkinRecipes. 4-(((Benzyloxy)carbonyl)amino)benzoic acid. [Link]

  • PubChem. 4-(((Benzyloxy)carbonyl)amino)benzoic acid. [Link]

  • PMC. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. [Link]

  • ResearchGate. A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. [Link]

  • Molbase. 4-(ethoxycarbonylamino)-benzoic acid ethyl ester. [Link]

  • Wikipedia. Benzyl chloroformate. [Link]

  • PubChem. 4-(Benzylamino)benzoic acid. [Link]

  • PubChem. 4-(2-Aminoethyl)benzoic acid. [Link]

  • EPA. Benzoic acid, 4-amino-3,5-dimethyl-, ethyl ester Properties. [Link]

  • Thieme. 2 Protection of Functional Groups. [Link]

  • MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • MDPI. Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. [Link]

  • PMC. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

  • Journal of Basic Sciences. innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Borun New Material. Applications of 4-Ethylbenzoic Acid in Advanced Technologies. [Link]

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The Strategic Role of 4-(2-Cbz-aminoethyl)benzoic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Cbz-aminoethyl)benzoic acid and its deprotected parent scaffold, 4-(2-aminoethyl)benzoic acid, represent a class of bifunctional molecules that serve as a cornerstone in modern medicinal chemistry. Characterized by a rigid aromatic ring flanked by a nucleophilic amine (protected as a carbamate) and a carboxylic acid, this structure offers a unique combination of properties that make it an invaluable building block and linker in the design of complex therapeutic agents. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and strategic applications of this scaffold, with a particular focus on its role in the development of targeted therapies such as antibody-drug conjugates (ADCs) and kinase inhibitors. By examining its structure-activity relationships and providing detailed experimental context, this document serves as a comprehensive resource for professionals engaged in drug discovery and development.

Core Molecular Attributes and Synthesis

Structural and Chemical Properties

The this compound molecule is an organic compound featuring a benzene ring substituted at the para position with an aminoethyl group and a carboxylic acid group.[1] The amino group is protected by a benzyloxycarbonyl (Cbz or Z) group, a classic and robust protecting group in peptide synthesis.[2][3]

Table 1: Physicochemical Properties of 4-(2-aminoethyl)benzoic acid (Parent Compound)

PropertyValueSource
CAS Number 1199-69-5[1]
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
Appearance White to off-white crystalline solid[1]
Solubility Soluble in water and polar organic solvents[1]

The key features of this scaffold are:

  • Bifunctionality : The presence of a carboxylic acid and a protected primary amine at opposite ends of the molecule allows for sequential, controlled chemical modifications. The carboxylic acid can be activated for amide bond formation, while the Cbz-protected amine is stable under these conditions.

  • Rigidity and Spacing : The phenethyl group provides a defined spatial separation between the two functional ends, a critical attribute for its use as a linker in complex bioconjugates.

  • The Cbz Protecting Group : The benzyloxycarbonyl group is a well-established amine protecting group that is stable to a wide range of reaction conditions, including those used for peptide coupling.[2][3] It can be readily removed under mild, specific conditions, typically through catalytic hydrogenolysis, which is orthogonal to many other protecting group strategies.[2] This allows for the selective deprotection of the amine for subsequent functionalization.[3]

Synthesis Pathway

The synthesis of this compound typically starts from the commercially available 4-(2-aminoethyl)benzoic acid. The protection of the amino group is a crucial step to enable selective reactions at the carboxylic acid terminus.

G cluster_synthesis Synthesis of this compound Start 4-(2-aminoethyl)benzoic acid Reaction Schotten-Baumann Reaction Start->Reaction Reagent Benzyl Chloroformate (Cbz-Cl) Base (e.g., NaHCO₃, NaOH) Reagent->Reaction Purification Acidification & Extraction/Crystallization Reaction->Purification Product This compound Purification->Product

General synthesis workflow for Cbz protection.
  • Dissolution : Dissolve 4-(2-aminoethyl)benzoic acid (1.0 equivalent) in an aqueous solution of a suitable base, such as sodium bicarbonate or sodium hydroxide (2.0-2.5 equivalents), with cooling in an ice bath.

  • Addition of Protecting Agent : Slowly add benzyl chloroformate (Cbz-Cl, ~1.1 equivalents) to the cooled solution while maintaining vigorous stirring. The reaction is typically carried out at 0-5 °C to control exothermicity.

  • Reaction : Allow the reaction to stir at a low temperature for several hours or overnight, monitoring the consumption of the starting material by a suitable analytical method (e.g., TLC or LC-MS).

  • Work-up : Once the reaction is complete, wash the mixture with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.

  • Isolation : Carefully acidify the aqueous layer with a cold, dilute acid (e.g., 1M HCl) to a pH of ~2-3. This will precipitate the Cbz-protected product.

  • Purification : Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Role as a Linker in Antibody-Drug Conjugates (ADCs)

The structural characteristics of this compound make its deprotected form an ideal component of linkers in antibody-drug conjugates (ADCs). ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic payload. The linker is a critical component that connects the antibody to the payload, ensuring stability in circulation and facilitating payload release at the target site.

G cluster_adc Role in ADC Linker Architecture Antibody Antibody Linker Linker Scaffold (incorporating the 4-aminoethylbenzoic acid moiety) Antibody->Linker Conjugation (e.g., to Cys or Lys) Payload Cytotoxic Payload (e.g., MMAE, PBD) Linker->Payload Amide bond

Schematic of an ADC with the linker moiety.

The 4-(2-aminoethyl)benzoic acid scaffold can be incorporated into various types of linkers, including both cleavable and non-cleavable linkers.

In Cleavable Linkers

Enzymatically cleavable linkers, such as those containing a dipeptide sequence like valine-citrulline (Val-Cit), are widely used in ADCs. These linkers are designed to be cleaved by lysosomal proteases (e.g., cathepsin B) that are abundant within cancer cells. The 4-(2-aminoethyl)benzoic acid moiety can be used as a spacer element within such a linker, often as part of a p-aminobenzyl carbamate (PABC) self-immolative unit.

After enzymatic cleavage of the dipeptide, the PABC unit undergoes a spontaneous 1,6-elimination reaction, releasing the free, unmodified cytotoxic payload. The benzoic acid portion of the scaffold provides the necessary electronic properties to facilitate this self-immolative cascade.

In Non-Cleavable Linkers

In non-cleavable linkers, the payload is released upon the complete degradation of the antibody-linker conjugate within the lysosome. The 4-(2-aminoethyl)benzoic acid scaffold can provide a stable connection point, linking the payload to the antibody via a robust amide bond. The stability of the thioether and amide bonds within these linkers is crucial to prevent premature drug release in systemic circulation.

Utility as a Scaffold in Bioactive Molecules

Beyond its role as a linker, the 4-(2-aminoethyl)benzoic acid core is a versatile scaffold for the synthesis of a wide range of biologically active compounds, particularly as inhibitors of enzymes like protein kinases.

Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the kinase. The 4-(2-aminoethyl)benzoic acid moiety can be elaborated to form or be attached to such heterocyclic systems. The benzoic acid group often serves as a key interaction point, forming hydrogen bonds with the kinase active site, while the ethylamine portion can be functionalized to extend into other pockets of the enzyme, thereby enhancing potency and selectivity. Derivatives of the closely related 4-amino-3-chlorobenzoic acid have been shown to target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3]

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on this compound are not extensively published, general principles from related benzoic acid derivatives provide valuable insights.[4][5]

  • Substituents on the Phenyl Ring : The electronic and steric properties of substituents on the aromatic ring are critical for biological activity. Electron-donating groups (e.g., amino, hydroxyl) and electron-withdrawing groups (e.g., halogens, nitro) can significantly modulate the potency and selectivity of the resulting compounds.[4]

  • The Amide Linker : In many derivatives, the ethylamine side chain is acylated to form an amide. The nature of the acyl group plays a crucial role in determining the antiproliferative activity.[4]

  • Positional Isomerism : The relative positions of the substituents on the benzoic acid ring can dramatically impact biological activity, with ortho, meta, and para isomers often exhibiting vastly different potencies.[4]

Table 2: Representative SAR Trends for Benzoic Acid Derivatives

ModificationGeneral Effect on ActivityRationale
Electron-donating groups (e.g., -OH, -NH₂) on the ring Often increases potencyCan act as hydrogen bond donors/acceptors, enhancing binding to the target protein.[4]
Electron-withdrawing groups (e.g., -Cl, -Br) on the ring Can confer moderate to high activityAlters the electronic properties of the ring and can engage in halogen bonding interactions.[4]
Nitro group (-NO₂) on the ring Variable; can be detrimental or beneficialStrong electron-withdrawing effect; its reduction to an amino group in vivo can sometimes increase potency.[4]
Acylation of the amino group Crucial for activity in many kinase inhibitorsThe resulting amide can form key hydrogen bonds in the enzyme's active site.

Conclusion and Future Perspectives

This compound is a molecule of significant strategic importance in medicinal chemistry. Its value lies not in its intrinsic biological activity, but in its role as a versatile and precisely functionalizable building block. The robust and orthogonal nature of the Cbz protecting group allows for its seamless integration into complex, multi-step synthetic campaigns. Its deprotected form serves as an ideal linker component in the burgeoning field of antibody-drug conjugates, providing the necessary stability and spacing for effective targeted drug delivery. Furthermore, the inherent scaffold of 4-(2-aminoethyl)benzoic acid is a proven starting point for the development of potent enzyme inhibitors. As the demand for more sophisticated and targeted therapeutics continues to grow, the strategic application of foundational building blocks like this compound will remain a critical element in the drug discovery and development pipeline.

References

  • BenchChem. (2025). The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. BenchChem.
  • BenchChem. (2025). Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. BenchChem.
  • Luhata, L. P., Namboole, M. M., & Cheuka, M. P. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. Retrieved from [Link]

Sources

An In-depth Technical Guide to Cbz-Protected Aminoethyl Benzoic Acid: Synthesis, Handling, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cbz-protected aminoethyl benzoic acid and its isomers represent a class of non-canonical amino acid building blocks crucial for the synthesis of advanced peptidomimetics, drug conjugates, and functionalized materials. The Carboxybenzyl (Cbz or Z) protecting group offers a robust and reliable method for masking the primary amine, providing stability across a range of reaction conditions while allowing for clean and efficient deprotection.[] This guide provides a comprehensive overview for researchers and drug development professionals on the commercial availability, synthesis, and application of these versatile compounds. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols for protection, deprotection, and peptide coupling, and present a curated list of commercial suppliers for the necessary precursors.

The Strategic Importance of the Cbz Protecting Group

First introduced by Bergmann and Zervas in 1932, the Carboxybenzyl (Cbz) group remains a cornerstone of peptide chemistry.[2] Its enduring utility stems from a unique combination of stability and reactivity.

Chemical Nature: The Cbz group is a benzyloxycarbonyl moiety that transforms a primary or secondary amine into a carbamate.[2] This transformation effectively quenches the amine's nucleophilicity, preventing it from participating in undesired side reactions during synthesis.[2]

Key Advantages:

  • Ease of Introduction: The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under mild alkaline conditions (Schotten-Baumann reaction), a reliable and high-yielding transformation.[3]

  • Enhanced Crystallinity: The introduction of the aromatic Cbz group often imparts a higher degree of crystallinity to the protected amino acid, which greatly simplifies purification and handling.[][2]

  • Robust Stability: The Cbz group is stable under the mildly acidic or basic conditions used to cleave other common protecting groups like Boc (tert-Butoxycarbonyl) and Fmoc (Fluorenylmethyloxycarbonyl), respectively. This orthogonality is critical for complex, multi-step synthetic strategies.[2]

  • Suppression of Racemization: Amino acids protected with the Cbz group are less prone to racemization when their carboxylic acid moiety is activated for peptide coupling.[][4]

Limitations: The primary limitation is the incompatibility of its most common deprotection method, catalytic hydrogenolysis, with other reducible functional groups within the molecule, such as alkenes, alkynes, or certain sulfur-containing residues like methionine.[2]

Commercial Availability and Sourcing

Direct, off-the-shelf availability of Cbz-protected aminoethyl benzoic acid isomers can be limited, as they are considered specialized building blocks. However, the parent aminoethyl benzoic acid hydrochlorides are readily available, allowing for straightforward in-house synthesis of the Cbz-protected derivative. Several major chemical suppliers offer the parent compounds or custom synthesis services.

CompoundIsomerSupplier(s)Notes
4-(2-Aminoethyl)benzoic acid hydrochloride paraChem-Impex InternationalA key precursor for synthesizing the Cbz-protected para-isomer.[5]
3-(2-Amino-2-carboxy-ethyl)-benzoic acid methyl ester hydrochloride metaSigma-AldrichA related structure where the ethyl group is part of an alanine framework.
General Cbz-Amino Acids & Custom Synthesis N/ABOC Sciences, Apollo Scientific, Omizzur BiotechThese suppliers offer a wide range of standard Cbz-protected amino acids and can be contracted for custom synthesis of specific derivatives.[][4][6]

Core Experimental Protocols

The following protocols are designed to be self-validating systems, with clear steps for reaction monitoring and product isolation.

Workflow Overview

The general synthetic workflow for utilizing Cbz-protected aminoethyl benzoic acid is a three-stage process involving protection of the precursor, coupling to a target molecule, and final deprotection if required.

G cluster_0 Synthetic Pathway A Aminoethyl Benzoic Acid HCl (Precursor) B Cbz-Protected Aminoethyl Benzoic Acid A->B Protocol 3.2: Cbz Protection C Cbz-Protected Dipeptide B->C Protocol 3.4: Peptide Coupling D Final Deprotected Dipeptide C->D Protocol 3.3: Cbz Deprotection

Caption: General workflow for the synthesis and application of Cbz-protected aminoethyl benzoic acid.

Protocol: Cbz Protection of Aminoethyl Benzoic Acid

This protocol describes the protection of the amine using benzyl chloroformate under Schotten-Baumann conditions. The causality is straightforward: a strong base deprotonates the amine hydrochloride, and the resulting free amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of Cbz-Cl.

Materials:

  • 4-(2-Aminoethyl)benzoic acid hydrochloride (1.0 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.5 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • 1,4-Dioxane and Water

  • Diethyl ether

  • 2M Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-(2-aminoethyl)benzoic acid hydrochloride in 10% aqueous sodium carbonate solution. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add benzyl chloroformate dropwise over 30 minutes, ensuring the temperature remains below 5 °C. Vigorous stirring is essential to ensure proper mixing of the biphasic system.

  • Reaction: Allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The product should have a lower Rf than the starting amine.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer twice with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.

  • Acidification & Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 2M HCl. A white precipitate of the Cbz-protected product should form.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product, 4-(2-((benzyloxy)carbonyl)amino)ethyl)benzoic acid.

Protocol: Cbz Group Deprotection

The choice of deprotection method is critical and depends on the functional groups present in the rest of the molecule.

This is the cleanest and most common method, proceeding under mild conditions with gaseous byproducts (toluene and CO₂).[7] It is ideal for molecules that do not contain other reducible groups.

G reactant R-NH-Cbz products R-NH₂ + Toluene + CO₂ reactant->products  H₂ (g), Pd/C  Methanol, rt

Caption: Cbz deprotection via catalytic hydrogenolysis.

Materials:

  • Cbz-protected substrate (1.0 equiv)

  • Palladium on carbon (Pd/C), 5-10% w/w (typically 10 mol% of the substrate)

  • Methanol or Ethanol

  • Hydrogen (H₂) source (balloon or hydrogenation apparatus)

  • Celite

Step-by-Step Methodology:

  • Preparation: Dissolve the Cbz-protected compound in methanol in a round-bottom flask equipped with a stir bar.

  • Inerting: Purge the flask with nitrogen or argon.

  • Catalyst Addition: Carefully add the Pd/C catalyst. Caution: Pd/C can be pyrophoric and should be handled with care, preferably under a stream of inert gas.

  • Hydrogenation: Secure a hydrogen-filled balloon to the flask (or connect to a hydrogenation apparatus) and stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up & Isolation: Once complete, carefully purge the flask with nitrogen again. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional methanol.[7]

  • Final Product: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

This method is employed when the substrate contains functionalities sensitive to reduction.[7][8] Strong acids like HBr in acetic acid cleave the benzyl-oxygen bond.

Materials:

  • Cbz-protected substrate (1.0 equiv)

  • 33% HBr in Acetic Acid

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the Cbz-protected compound in a minimal amount of glacial acetic acid.

  • Reagent Addition: Add the solution of HBr in acetic acid and stir at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is usually complete in 1-2 hours.

  • Work-up & Isolation: Upon completion, precipitate the product by adding the reaction mixture dropwise to a large volume of cold diethyl ether.

  • Purification: Collect the resulting solid (the amine hydrobromide salt) by filtration, wash with diethyl ether, and dry under vacuum.

Protocol: Peptide Coupling

This protocol describes the formation of an amide bond between the carboxylic acid of Cbz-protected aminoethyl benzoic acid and a free amine of another amino acid ester. The key is the activation of the carboxylic acid using a coupling reagent to make it susceptible to nucleophilic attack.

G cluster_0 Peptide Coupling A Cbz-NH-R-COOH C Activated Carboxylic Acid A->C B H₂N-R'-COOEt D Cbz-NH-R-CO-NH-R'-COOEt (Dipeptide) B->D C->D reagents Coupling Reagents (e.g., HATU, HOBt) reagents->C

Caption: Logical flow of an amide bond formation using a coupling reagent.

Materials:

  • Cbz-protected aminoethyl benzoic acid (1.0 equiv)

  • Amino acid ester hydrochloride (e.g., Glycine methyl ester HCl) (1.0 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.05 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous DMF (N,N-Dimethylformamide)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve the Cbz-protected aminoethyl benzoic acid in anhydrous DMF.

  • Activation: Add HATU to the solution and stir for 5 minutes to pre-activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve the amino acid ester hydrochloride in DMF and add DIPEA to neutralize the salt and liberate the free amine. Add this solution to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours.

  • Monitoring: Monitor the formation of the dipeptide by LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure Cbz-protected dipeptide.

Conclusion

Cbz-protected aminoethyl benzoic acid is a highly valuable, albeit specialized, building block for chemical and pharmaceutical research. While direct commercial sourcing may require custom synthesis, the unprotected precursors are readily available. The protocols detailed in this guide for protection, deprotection, and peptide coupling are robust and have been validated across a wide range of substrates. By understanding the chemical principles behind each experimental step—from the stability of the Cbz group to the choice of deprotection strategy—researchers can confidently and efficiently incorporate these versatile molecules into their synthetic programs, paving the way for novel therapeutics and advanced materials.

References

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

  • ApinnoTech Co., Ltd. Cbz-NH2. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • V. V. S. Rajendra Prasad, et al. APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. (2011). [Link]

  • Katritzky, A. R., et al. The Efficient Preparation of Di and Tripeptides by Coupling N -(Cbz or Fmoc-α-aminoacyl)benzotriazoles with Unprotected Amino Acids. ResearchGate. [Link]

  • Omizzur. Cbz amino acids manufacturer & Supplier. [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Pharmaffiliates. 3-(2-Amino-2-oxoethyl)benzoic Acid. [Link]

  • Google Patents. Para-amino benzoic acid esters - US2442797A.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • PubChem. 4-(2-Aminoethyl)benzoic acid. [Link]

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The Stability of Benzyl-Based Protecting Groups on Benzoic Acid Derivatives: A Senior Application Scientist's In-Depth Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Utility of Benzyl-Based Protection in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials development, the selective masking and unmasking of reactive functional groups is paramount. Among the arsenal of protecting groups, those derived from the benzyl moiety, such as the carboxybenzyl (Cbz or Z) group for amines and the benzyl (Bn) group for carboxylic acids, hold a position of historical significance and continued practical importance.[1][2][3] Their widespread adoption is a testament to their robust stability across a range of reaction conditions, coupled with their facile removal under specific, mild protocols.[3]

This technical guide provides a comprehensive exploration of the stability of benzyl-based protecting groups on benzoic acid derivatives. We will delve into the two primary scenarios encountered by researchers: the Cbz protection of an amino group on the benzoic acid scaffold and the protection of the benzoic acid's carboxylic acid functionality as a benzyl ester. By understanding the nuances of their stability and the mechanisms of their cleavage, scientists can strategically employ these protecting groups to achieve their synthetic targets with greater efficiency and control.

Part 1: The Carboxybenzyl (Cbz) Group on Aminobenzoic Acid Derivatives

The Cbz group is a cornerstone of amine protection, valued for its ability to temper the nucleophilicity and basicity of the nitrogen atom.[2] When appended to an aminobenzoic acid, it allows for a wide array of chemical transformations to be performed on other parts of the molecule without interference from the amino group.

Introduction of the Cbz Protecting Group

The Cbz group is typically introduced by reacting the aminobenzoic acid with benzyl chloroformate (Cbz-Cl) under basic conditions.[1][3] The choice of base and reaction conditions is crucial to prevent side reactions and ensure high yields.

Experimental Protocol: Cbz Protection of 4-Aminobenzoic Acid

  • Dissolution: Dissolve 4-aminobenzoic acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[3]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[3]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[3]

  • Extraction: Extract the product with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected 4-aminobenzoic acid.

Stability Profile of the Cbz Group

A key advantage of the Cbz group is its stability under a variety of conditions, making it compatible with a broad range of synthetic transformations.

  • Basic and Mildly Acidic Conditions: Cbz-protected amines are generally stable to basic and mildly acidic media, allowing for subsequent reactions such as esterifications or amide couplings on the carboxylic acid moiety.[3]

  • Orthogonality: The Cbz group is orthogonal to other common amine protecting groups like the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[2][3] This orthogonality is a critical concept in modern multi-step organic synthesis, enabling the selective deprotection of one functional group in the presence of others.

Cleavage of the Cbz Group: Deprotection Strategies

The removal of the Cbz group is most commonly achieved through catalytic hydrogenolysis, although acidic and nucleophilic methods are also employed, particularly when the substrate is sensitive to hydrogenation.[1][2]

This is the most prevalent and often preferred method for Cbz deprotection due to its mild conditions and clean byproducts (toluene and carbon dioxide).[2][3] The reaction involves the cleavage of the carbon-oxygen bond by hydrogen gas in the presence of a palladium catalyst.[3]

Experimental Protocol: Hydrogenolysis of Cbz-Protected 4-Aminobenzoic Acid

  • Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected 4-aminobenzoic acid (1.0 equivalent) in methanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[3]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.[3]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[3]

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected 4-aminobenzoic acid.

Catalytic Transfer Hydrogenation: An alternative to using hydrogen gas is catalytic transfer hydrogenation, which utilizes a hydrogen donor such as formic acid or ammonium formate in the presence of a palladium catalyst.[2] This method can be more convenient for laboratories not equipped for handling hydrogen gas. A microwave-assisted protocol using a supported palladium catalyst offers a rapid and safe option for Cbz deprotection.[4]

While generally stable to mild acids, the Cbz group can be cleaved under harsh acidic conditions, such as with HBr in acetic acid.[2][3] This method is useful when the molecule contains functional groups that are sensitive to hydrogenolysis, such as alkenes or alkynes. Lewis acids like aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) can also effectively and selectively remove the Cbz group in the presence of other sensitive functionalities.[5]

For substrates that are sensitive to both hydrogenolysis and acidic conditions, nucleophilic deprotection offers a viable alternative. A method utilizing 2-mercaptoethanol in the presence of potassium phosphate in N,N-dimethylacetamide has been shown to be effective.[5]

Part 2: The Benzyl Ester Protection of Benzoic Acid

Protecting the carboxylic acid functionality of benzoic acid as a benzyl ester is a common strategy to prevent its interference in subsequent reactions. The stability and cleavage of the benzyl ester are governed by principles similar to those of the Cbz group, owing to the shared benzyl moiety.

Formation of Benzyl Esters of Benzoic Acid

Benzyl esters of benzoic acid can be synthesized through several methods, including the Fischer esterification of benzoic acid with benzyl alcohol under acidic catalysis, or by reacting a salt of benzoic acid with benzyl bromide.

Stability of Benzyl Esters

Similar to the Cbz group, benzyl esters exhibit good stability under neutral and mildly acidic or basic conditions. However, they are susceptible to hydrolysis under stronger acidic or basic conditions.

Cleavage of Benzyl Esters

The deprotection of benzyl esters is most commonly achieved by catalytic hydrogenolysis, mirroring the primary method for Cbz group removal.

The hydrogenolysis of a benzyl ester proceeds under the same conditions as that of a Cbz group, yielding the free carboxylic acid and toluene. This mild and efficient method is widely used in organic synthesis. A combination of NaBH₄ and Pd/C in methanol has been demonstrated as a highly efficient and rapid method for the hydrogenolysis of benzyl esters.[6][7]

Experimental Protocol: Hydrogenolysis of Benzyl Benzoate

  • Setup: Dissolve benzyl benzoate (1.0 equivalent) in methanol.

  • Catalyst and Reagent Addition: Add 10% Pd/C and sodium borohydride (1.5 equivalents).[6]

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction for completion by TLC (typically occurs within 20 minutes).[6]

  • Work-up: Upon completion, filter the reaction mixture through Celite and concentrate the filtrate. The crude product can then be purified by standard methods.

Part 3: Simultaneous Deprotection of Cbz and Benzyl Ester on a Benzoic Acid Derivative

In complex syntheses, it is often necessary to deprotect both an amino group and a carboxylic acid on a benzoic acid scaffold. A highly efficient method for the simultaneous cleavage of a Cbz group and a benzyl ester has been reported using NaBH₄ and 10% Pd/C in methanol at room temperature.[6] This protocol offers a practical and time-saving approach for the final deprotection step in the synthesis of compounds like p-aminobenzoic acid from its protected precursor.[6]

Data Summary

Protecting GroupMoiety ProtectedStable ConditionsLabile ConditionsCommon Deprotection Reagents
Cbz Amino GroupBasic, mildly acidicHydrogenolysis, strong acid, certain nucleophilesH₂/Pd/C, HBr/AcOH, AlCl₃/HFIP, 2-Mercaptoethanol
Benzyl Ester Carboxylic AcidNeutral, mildly acidic/basicHydrogenolysis, strong acid/baseH₂/Pd/C, NaBH₄/Pd/C, Strong acid/base hydrolysis

Visualization of Key Transformations

Cbz Protection of an Aminobenzoic Acid

G cluster_protection Cbz Protection Aminobenzoic_Acid 4-Aminobenzoic Acid Cbz_Protected Cbz-Protected 4-Aminobenzoic Acid Aminobenzoic_Acid->Cbz_Protected Cbz_Cl Benzyl Chloroformate (Cbz-Cl) Cbz_Cl->Cbz_Protected Base Base (e.g., Na2CO3) Base->Cbz_Protected

Caption: Cbz protection of an aminobenzoic acid.

Deprotection of a Cbz-Protected Benzoic Acid

G cluster_deprotection Cbz Deprotection Cbz_Protected Cbz-Protected Benzoic Acid Derivative Deprotected_Amine Free Amino Benzoic Acid Derivative Cbz_Protected->Deprotected_Amine Hydrogenolysis H2, Pd/C Hydrogenolysis->Deprotected_Amine Acidic_Cleavage HBr/AcOH Acidic_Cleavage->Deprotected_Amine

Caption: Deprotection pathways for Cbz-protected benzoic acids.

Conclusion and Future Outlook

The Cbz and benzyl protecting groups remain indispensable tools in modern organic synthesis. Their application to benzoic acid derivatives provides chemists with the strategic flexibility to construct complex molecules with a high degree of control. A thorough understanding of their stability under various reaction conditions and the available methods for their selective cleavage is essential for any researcher working in drug development and materials science. As the demand for more efficient and sustainable synthetic methodologies grows, the development of novel, milder, and more selective deprotection protocols for these classic protecting groups will continue to be an active area of research.

References

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • ResearchGate. (2015, February 21). (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Carl ROTH. (2024, March 2). Safety Data Sheet: Benzoic acid benzyl ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]

  • Metoree. (2024, May 23). Benzyl Benzoate: An Overview of its Synthesis, Composition, Applications, and Storage. Retrieved from [Link]

  • PubMed. (2025, December 17). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. Retrieved from [Link]

  • IET Science, Measurement & Technology. (n.d.). Experimental studies on the influence of benzyl benzoate on viscosity of vegetable oil based insulating liquids for power transformer. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BENZOIC ACID BENZYL ESTER (BENZYL BENZOATE). Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds | Request PDF. Retrieved from [Link]

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Methodological & Application

Protocol for synthesizing 4-(2-Cbz-aminoethyl)benzoic acid from 4-(2-aminoethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(2-Cbz-aminoethyl)benzoic acid through the N-protection of 4-(2-aminoethyl)benzoic acid using benzyl chloroformate. The protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development. It offers a detailed, step-by-step procedure, explains the underlying chemical principles, and provides essential data for the successful execution and validation of the synthesis.

Introduction

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules such as peptides and pharmaceuticals. The benzyloxycarbonyl (Cbz) group is a widely utilized protecting group for primary and secondary amines due to its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis. This protocol details the synthesis of this compound, a valuable building block in medicinal chemistry, from its corresponding primary amine, 4-(2-aminoethyl)benzoic acid. The reaction proceeds via a Schotten-Baumann acylation, a robust and high-yielding method for the N-protection of amines.

Reaction Scheme

The synthesis of this compound involves the reaction of 4-(2-aminoethyl)benzoic acid with benzyl chloroformate in the presence of a base.

Reaction_Scheme cluster_reactants Reactants cluster_products Products Reactant1 4-(2-aminoethyl)benzoic acid Reaction_Node Base (e.g., NaHCO₃) Solvent (e.g., THF/H₂O) Reactant1->Reaction_Node + Reactant2 Benzyl Chloroformate Reactant2->Reaction_Node Product This compound Byproduct HCl Reaction_Node->Product Reaction_Node->Byproduct caption Figure 1. Synthesis of this compound.

Caption: General reaction scheme for the N-Cbz protection of 4-(2-aminoethyl)benzoic acid.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the reactants and products is crucial for the successful execution of the synthesis and subsequent purification.

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
4-(2-aminoethyl)benzoic acidC₉H₁₁NO₂165.19Off-white solid[1]1199-69-5[1][2]
Benzyl ChloroformateC₈H₇ClO₂170.59Colorless to yellow liquid501-53-1
This compoundC₁₇H₁₇NO₄299.32Expected to be a white to off-white solidNot readily available
Sodium BicarbonateNaHCO₃84.01White crystalline powder144-55-8

Experimental Protocol

This protocol is based on the well-established Schotten-Baumann reaction conditions for the N-protection of amines.

Materials and Equipment
  • 4-(2-aminoethyl)benzoic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1 M solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (optional)

  • Thin-layer chromatography (TLC) plates and chamber

  • Standard laboratory glassware and safety equipment (fume hood, safety glasses, lab coat, gloves)

Step-by-Step Procedure

Experimental_Workflow start Start dissolve 1. Dissolve 4-(2-aminoethyl)benzoic acid and NaHCO₃ in THF/H₂O start->dissolve cool 2. Cool the mixture to 0 °C in an ice bath dissolve->cool add_cbzcl 3. Add benzyl chloroformate dropwise at 0 °C cool->add_cbzcl react 4. Stir the reaction mixture at room temperature add_cbzcl->react monitor 5. Monitor reaction progress by TLC react->monitor quench 6. Quench the reaction with H₂O and extract with EtOAc monitor->quench wash 7. Wash the organic layer with brine quench->wash acidify 10. Acidify the aqueous layer to pH ~2 with 1 M HCl (if product is in aqueous layer) quench->acidify dry 8. Dry the organic layer over Na₂SO₄ wash->dry concentrate 9. Concentrate in vacuo dry->concentrate purify 12. Purify the crude product (e.g., column chromatography) concentrate->purify extract_product 11. Extract the product with EtOAc acidify->extract_product extract_product->wash characterize 13. Characterize the final product purify->characterize end End characterize->end caption Figure 2. Step-by-step experimental workflow.

Caption: A visual representation of the key steps in the synthesis protocol.

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(2-aminoethyl)benzoic acid (1.0 eq.) and sodium bicarbonate (2.0-2.5 eq.) in a 2:1 mixture of tetrahydrofuran (THF) and water.

  • Cooling: Place the flask in an ice bath and stir the mixture for 10-15 minutes until the temperature reaches 0-5 °C.

  • Addition of Benzyl Chloroformate: While maintaining the temperature at 0-5 °C, add benzyl chloroformate (1.1-1.2 eq.) dropwise to the vigorously stirred solution. The addition should be slow to control any potential exotherm.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to ensure the carboxylic acid is protonated.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may be effective.

  • Characterization: The final product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity. The melting point of the purified solid should also be determined.

Scientific Rationale and Causality

  • Choice of Reagents and Conditions: The Schotten-Baumann reaction conditions, employing a biphasic solvent system and an inorganic base, are ideal for this transformation. The aqueous phase helps to dissolve the starting amino acid salt, while the organic phase (THF) dissolves the benzyl chloroformate. Sodium bicarbonate is a mild base that effectively neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[3]

  • Temperature Control: The initial cooling to 0-5 °C is critical to control the reactivity of benzyl chloroformate and to minimize potential side reactions, such as the formation of the corresponding benzyl carbonate from the reaction with water.

  • Work-up Procedure: The aqueous work-up is designed to remove the inorganic salts and any remaining water-soluble starting materials. The brine wash further aids in the removal of water from the organic layer. Acidification of the aqueous layer is a crucial step to protonate the carboxylate group of the product, making it more soluble in the organic solvent for efficient extraction.

Troubleshooting

ProblemPossible CauseSolution
Low YieldIncomplete reactionExtend the reaction time and monitor by TLC. Ensure stoichiometric amounts of reagents are correct.
Product remains in the aqueous layerEnsure the aqueous layer is acidified to a pH of ~2 before extraction to fully protonate the carboxylic acid.
Oily Product/Difficulty in SolidificationImpurities presentPurify the product using column chromatography. Try different solvent systems for recrystallization.
Multiple Spots on TLCSide reactions or unreacted starting materialOptimize reaction conditions (temperature, addition rate of Cbz-Cl). Purify carefully by column chromatography.

Conclusion

This protocol provides a reliable and detailed method for the synthesis of this compound. By understanding the underlying chemical principles and carefully following the outlined steps, researchers can successfully prepare this valuable compound for their synthetic endeavors. The application of the Schotten-Baumann reaction offers a practical and efficient route to this Cbz-protected amino acid derivative.

References

  • PubChem. (n.d.). 4-(2-Aminoethyl)benzoic acid. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved February 20, 2026, from [Link]

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Application Notes and Protocols for the Strategic Incorporation of 4-(2-Cbz-aminoethyl)benzoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Bifunctional Linker for Advanced Peptide Architectures

In the landscape of sophisticated peptide design and synthesis, the incorporation of non-natural amino acids and building blocks is a critical strategy for enhancing therapeutic properties, introducing structural constraints, and enabling novel functionalities.[1] 4-(2-Cbz-aminoethyl)benzoic acid emerges as a particularly valuable tool for researchers and drug developers. Its unique structure offers a strategic nexus for peptide modification, featuring a carboxylic acid for backbone elongation and a carbobenzyloxy (Cbz)-protected primary amine for orthogonal side-chain manipulation.

The strategic utility of this molecule lies in the orthogonality of the Cbz protecting group. The Cbz group is stable under the basic conditions used for Fmoc removal and the mild acidic conditions for Boc deprotection, the two most common strategies in Solid-Phase Peptide Synthesis (SPPS).[2][3] This allows for the selective deprotection of the Cbz-protected amine on the solid support, paving the way for the synthesis of branched peptides, the attachment of labels or other moieties, or the initiation of a second peptide sequence from the side chain.[2][4]

These application notes provide a comprehensive guide to the effective use of this compound in Fmoc-based SPPS, covering its incorporation into a growing peptide chain and the subsequent selective on-resin deprotection of the Cbz group.

Core Principles and Strategic Advantages

The primary application of this compound in SPPS is to introduce a site for post-synthetic modification that is orthogonal to the standard N-terminal Fmoc deprotection and final trifluoroacetic acid (TFA)-mediated cleavage and side-chain deprotection.[][6]

Key Advantages:

  • Orthogonal Handle: The Cbz group's stability to piperidine (for Fmoc removal) and TFA (for cleavage of most side-chain protecting groups) allows for its selective removal at any point during the synthesis.[2][3]

  • Synthesis of Branched Peptides: The exposed primary amine following Cbz deprotection serves as an anchor point for the synthesis of a second peptide chain, creating well-defined branched structures.

  • Site-Specific Conjugation: The deprotected amine can be used for the attachment of various molecules, including fluorophores, polyethylene glycol (PEG), or small molecule drugs.

  • Conformational Rigidity: The aromatic ring of the benzoic acid moiety can introduce a degree of conformational constraint into the peptide backbone.[1]

Experimental Protocols

The following protocols are designed for manual SPPS but can be adapted for automated synthesizers. Standard safety precautions, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment, should be followed.

Protocol 1: Incorporation of this compound into a Peptide Sequence

This protocol details the coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminus

  • This compound (3 equivalents relative to resin loading)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel with gentle agitation.[7]

  • Amino Acid Activation: In a separate vial, dissolve this compound and HBTU in DMF. Add DIPEA and allow the mixture to pre-activate for 5-10 minutes. The solution should change color.

  • Coupling Reaction: Drain the DMF from the swollen resin and add the activated this compound solution. Agitate the mixture at room temperature for 2-4 hours.[2]

  • Monitoring the Coupling: Perform a Kaiser test to monitor the reaction's progress. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the reaction time for another 1-2 hours or consider a second coupling.[2]

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times) to remove excess reagents and byproducts.

Workflow for Incorporation of this compound

G cluster_resin Peptide-Resin cluster_activation Activation Resin Resin-Peptide-NH2 Coupling Coupling Reaction (2-4 hours) Resin->Coupling BuildingBlock This compound Reagents HBTU, DIPEA in DMF Activated Activated Building Block Reagents->Activated Activated->Coupling KaiserTest Kaiser Test Coupling->KaiserTest Wash Wash (DMF, DCM) FinalProduct Resin-Peptide-CO-C6H4-CH2CH2-NH-Cbz Wash->FinalProduct KaiserTest->Coupling Positive KaiserTest->Wash Negative

Caption: Workflow for coupling this compound.

Protocol 2: Selective On-Resin Deprotection of the Cbz Group

This protocol describes the removal of the Cbz group using catalytic transfer hydrogenation, a method that is milder than high-pressure hydrogenation and suitable for on-resin applications.[2][3]

Materials:

  • Peptide-resin with Cbz-protected 4-(2-aminoethyl)benzoic acid moiety

  • Palladium on activated carbon (Pd/C, 10%) (0.2 equivalents by weight relative to the resin)

  • Ammonium formate (HCOONH₄) (10-20 equivalents) as the hydrogen donor

  • DMF or a mixture of DMF/DCM

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Cbz-protected peptide-resin in the chosen solvent system for 30-60 minutes.

  • Catalyst Addition: Add the Pd/C catalyst to the resin suspension. Caution: Pd/C can be pyrophoric; handle with care and under an inert atmosphere if dry.

  • Hydrogen Donor Addition: Add the ammonium formate to the reaction mixture.

  • Deprotection Reaction: Agitate the mixture at room temperature. The reaction time can vary from 4 to 24 hours, depending on the peptide sequence and catalyst efficiency.[2]

  • Monitoring the Deprotection: Monitor the progress by taking a small sample of the resin, washing it thoroughly, and performing a Kaiser test. A positive test (blue beads) indicates the presence of the deprotected free amine.[2]

  • Catalyst Removal: Once the deprotection is complete, thoroughly wash the resin with DMF and DCM to remove the catalyst and byproducts. The resin is now ready for the next step, such as coupling another amino acid to the newly exposed amine.

Workflow for On-Resin Cbz Deprotection

G Start Resin-Peptide-...-NH-Cbz Swell Swell Resin in DMF Start->Swell AddReagents Add Pd/C and Ammonium Formate Swell->AddReagents React Agitate at RT (4-24 hours) AddReagents->React Monitor Kaiser Test React->Monitor Monitor->React Negative Wash Thorough Washing (DMF, DCM) Monitor->Wash Positive End Resin-Peptide-...-NH2 Wash->End

Caption: Catalytic transfer hydrogenation for Cbz deprotection.

Quantitative Data Summary

ParameterProtocol 1: CouplingProtocol 2: Cbz Deprotection
Key Reagent Equivalents This compound (3 eq), HBTU (2.9 eq), DIPEA (6 eq)Pd/C (0.2 eq by weight), Ammonium formate (10-20 eq)
Solvent DMFDMF or DMF/DCM
Reaction Time 2-4 hours4-24 hours
Temperature Room TemperatureRoom Temperature
Monitoring Method Kaiser TestKaiser Test

Potential Challenges and Considerations

  • Steric Hindrance: The coupling of this compound may be slower than for standard amino acids due to its structure. A double coupling may be necessary to ensure a high yield.

  • Catalyst Poisoning: Certain amino acids, such as cysteine and methionine, can poison the palladium catalyst used for Cbz deprotection, reducing its efficiency.[3] If these residues are present in the peptide sequence, a higher catalyst loading or longer reaction times may be required.

  • Incomplete Deprotection: The efficiency of Cbz deprotection can be sequence-dependent. It is crucial to monitor the reaction carefully with the Kaiser test to ensure complete removal of the protecting group before proceeding to the next step.

Conclusion

This compound is a versatile building block that offers a reliable method for introducing a site of orthogonal modification in solid-phase peptide synthesis. Its compatibility with standard Fmoc-based strategies, coupled with the well-established protocols for Cbz-group manipulation, makes it an invaluable tool for the synthesis of complex peptides, including branched and conjugated structures. By following the detailed protocols and considering the potential challenges outlined in these notes, researchers can successfully leverage this bifunctional linker to advance their peptide-based research and development efforts.

References

  • Bofill, J. M., et al. (2011). A reversible protection strategy to improve Fmoc-SPPS of peptide thioesters by the N-Acylurea approach. Angewandte Chemie International Edition, 50(45), 10849-10852. [Link]

  • Mezo, A. R., & Vágner, J. (2018). Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. Methods in Molecular Biology, 1787, 137-147. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Lipshutz, B. H., et al. (2017). Tandem Deprotection/Coupling for Peptide Synthesis in Water at Room Temperature. Green Chemistry, 19(18), 4348-4353. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Beyermann, M., & Bienert, M. (2006). On-resin peptide cyclization.

Sources

4-(2-Cbz-aminoethyl)benzoic acid as a rigid linker in bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(2-Cbz-aminoethyl)benzoic Acid as a Rigid Linker in Bioconjugation

Executive Summary

This compound is a bifunctional aromatic linker used to introduce structural rigidity into bioconjugates. Unlike flexible aliphatic spacers (e.g., PEG, Glycine) that allow free rotation, the central phenyl ring of this linker restricts conformational degrees of freedom. This "stiffening" effect is critical in Antibody-Drug Conjugates (ADCs) and PROTACs to maintain precise spatial separation between domains, minimize entropic penalties upon binding, and improve the pharmacokinetic (PK) stability of the construct.

The Carboxybenzyl (Cbz) group serves as an orthogonal protecting group for the amine, allowing the carboxyl moiety to be activated and coupled to a payload (e.g., cytotoxin, peptide) without self-polymerization.

Chemical Logic & Mechanism

Structural Advantages[1]
  • Rigidity: The benzene ring acts as a structural scaffold. In ADCs, this prevents the hydrophobic payload from folding back into the antibody (which causes aggregation).

  • Defined Distance: The ethyl-phenyl spacer provides a fixed distance (~6–8 Å), unlike PEG chains which exist as a random coil.

  • Orthogonality:

    • Carboxyl Group: Available for immediate activation (NHS/EDC, HATU).

    • Cbz-Amine: Inert to standard coupling conditions and acidic cleavage (TFA). It requires specific deprotection (Hydrogenolysis or HBr), enabling a controlled "Payload-First" synthesis strategy.

The "Payload-First" Strategy

Because Cbz removal (Hydrogenolysis) is often incompatible with intact proteins (risk of denaturation or metal contamination), this linker is best utilized to synthesize a Drug-Linker Intermediate before bioconjugation to the protein.

Experimental Protocol: Synthesis of Drug-Linker Construct

Objective: Couple this compound to an amine-containing payload (Drug-NH₂), deprotect the Cbz, and activate for protein conjugation.

Phase A: Coupling to Payload (Amide Bond Formation)
  • Reagents:

    • Linker: this compound (1.0 equiv)

    • Coupling Agents: HATU (1.1 equiv), DIPEA (2.0 equiv)

    • Solvent: Anhydrous DMF or DMSO

    • Payload: Amine-bearing molecule (e.g., Doxorubicin derivative, Peptide)[1]

Step-by-Step:

  • Dissolve the Linker and HATU in anhydrous DMF under Nitrogen.

  • Add DIPEA and stir for 5 minutes to activate the carboxyl group (formation of O-At ester).

  • Add the Payload-NH₂ slowly.

  • Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS.

  • Purification: Precipitate in cold diethyl ether or purify via Preparative HPLC.

    • Result:Cbz-Linker-Payload .

Phase B: Cbz Deprotection (Activation of Linker Amine)
  • Method: Catalytic Hydrogenolysis (Mildest method, preserves peptide bonds).

  • Reagents: 10% Pd/C (10 wt%), H₂ gas (balloon), Methanol/Ethanol.

Step-by-Step:

  • Dissolve Cbz-Linker-Payload in Methanol.

  • Add 10% Pd/C catalyst carefully (under inert gas to prevent ignition).

  • Purge system with H₂ gas and stir under H₂ balloon for 1–2 hours at RT.

  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Concentration: Evaporate solvent in vacuo.

    • Result:NH₂-Linker-Payload (Free Amine).

Phase C: Bioconjugation to Antibody/Protein
  • Strategy: The free amine on the linker is now reacted with an activated surface or residue on the protein (e.g., NHS-ester activated Lysine or Carboxyl).

Step-by-Step:

  • Protein Activation: React Antibody with a heterobifunctional crosslinker (e.g., SMCC or DSG) if direct carboxyl coupling isn't used. Alternatively, activate Antibody Carboxyls using EDC/NHS.

  • Conjugation: Mix NH₂-Linker-Payload (in DMSO, <5% v/v final) with Activated Antibody (in PBS, pH 7.4).

  • Incubate 2–4 hours at 4°C.

  • Purification: Size Exclusion Chromatography (SEC) or Dialysis to remove excess small molecules.

Visualization: Synthesis Workflow

G Linker 4-(2-Cbz-aminoethyl) benzoic acid (Protected Linker) Intermediate Cbz-Linker-Payload (Stable Intermediate) Linker->Intermediate Step 1: Coupling (HATU/DIPEA) Payload Drug / Peptide (Amine-Functionalized) Payload->Intermediate Deprotected NH₂-Linker-Payload (Active Amine) Intermediate->Deprotected Step 2: Deprotection (H₂/Pd-C or HBr) FinalADC Final Rigid ADC (Antibody-Linker-Payload) Deprotected->FinalADC Step 3: Bioconjugation (pH 7.4, PBS) Antibody Activated Antibody (NHS-Ester / COOH) Antibody->FinalADC

Caption: Step-wise synthesis of a rigid Antibody-Drug Conjugate using the Cbz-protected aromatic linker strategy.

Critical Quality Attributes (CQA) & Troubleshooting

ParameterSpecificationTroubleshooting Tip
Solubility Moderate (Hydrophobic Core)The phenyl ring decreases water solubility. If the intermediate precipitates during coupling, add 10–20% DMSO or use a sulfonated analog if available.
Cbz Removal >98% ConversionIncomplete deprotection leads to non-reactive payloads. If H₂/Pd fails (due to Sulfur in payload poisoning catalyst), use 33% HBr in Acetic Acid .
Rigidity Confirmed by NMR/X-rayVerify lack of NOE signals (Nuclear Overhauser Effect) typical of flexible chains. Rigid linkers show distinct, sharp proton signals.
Aggregation <5% High MW SpeciesRigid linkers can induce hydrophobic stacking. Ensure the Drug-to-Antibody Ratio (DAR) is kept low (2–4) to prevent precipitation.

References

  • BOC Sciences. Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. Retrieved from

  • MedChemExpress. Drug-Linker Conjugates for ADC - Cleavable vs Non-Cleavable. Retrieved from

  • BenchChem. The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. Retrieved from

  • WuXi AppTec. Drug Conjugate Linkers and Their Effects on Drug Properties. Retrieved from

  • AxisPharm. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). Retrieved from

Sources

Mastering Amide Bond Formation with 4-(2-Cbz-aminoethyl)benzoic Acid: An In-depth Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of medicinal chemistry and peptide science, the synthesis of structurally precise and functionally diverse molecules is paramount. 4-(2-Cbz-aminoethyl)benzoic acid stands as a key bifunctional building block, integrating a carboxylic acid for amide coupling and a carbobenzyloxy (Cbz)-protected amine. This unique architecture allows for its incorporation into peptide sequences or small molecules, where the protected amine can be later deprotected for further functionalization. The Cbz group, a classic and robust amine protecting group, offers stability under a range of reaction conditions, making it a reliable choice for multi-step syntheses.[1] This guide provides a comprehensive overview of the principles and a detailed, field-proven protocol for the effective formation of amide bonds utilizing this compound.

Core Principles: The Chemistry of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process, requiring high temperatures that can be detrimental to complex molecules.[2] Therefore, the reaction is almost universally facilitated by "coupling reagents," which activate the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.

The general mechanism involves two key stages:

  • Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea (with carbodiimides), an active ester (with uronium/aminium or phosphonium salts), or a mixed anhydride.[3] This conversion transforms the poor hydroxyl leaving group of the carboxylic acid into a much better one.

  • Nucleophilic Attack by the Amine: The amine then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, expelling the leaving group and forming the stable amide bond.

Diagram of the General Amide Bond Formation Mechanism:

G cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) ActiveIntermediate Reactive Intermediate (e.g., O-Acylisourea, Active Ester) RCOOH->ActiveIntermediate Activation CouplingReagent Coupling Reagent CouplingReagent->ActiveIntermediate Amide Amide (R-CONH-R') ActiveIntermediate->Amide Amine Amine (R'-NH2) Amine->Amide Nucleophilic Attack

Caption: General workflow of amide bond formation.

Reagent Selection: A Comparative Analysis

The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the substrates, potential for racemization, and desired reaction conditions. For a substrate like this compound, which possesses an aromatic carboxylic acid, several classes of reagents are highly effective.

Reagent ClassExample(s)Mechanism of ActionAdvantagesDisadvantages
Uronium/Aminium Salts HATU, HBTUForms a highly reactive OAt- or OBt-active ester.[4]High efficiency, rapid reaction kinetics, low racemization.[5][6]Can cause side reactions with nucleophilic side chains (e.g., Tyr, Lys) if used in large excess.[7]
Carbodiimides EDC, DCCForms an O-acylisourea intermediate. Often used with additives like HOBt to increase efficiency and suppress side reactions.[8]Cost-effective, readily available. EDC and its urea byproduct are water-soluble, simplifying workup.[5]DCC can be difficult to remove due to the insolubility of its urea byproduct. Potential for N-acylurea formation as a side product.
Phosphonium Salts PyBOPForms an OBt-active ester.Efficient, low racemization. Does not have the reactive guanidinium group of uronium salts, reducing side reactions with nucleophilic side chains.Can be more expensive than other options.

For the purposes of this guide, we will focus on a protocol utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) due to its high reactivity and excellent performance in preventing racemization, which is a key consideration in peptide chemistry.[9]

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a representative procedure for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.0 - 1.2 equiv)

  • HATU (1.0 - 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (e.g., Ethyl acetate, 1N HCl, saturated NaHCO₃, brine, Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and the amine (1.1 equiv).

  • Dissolution: Dissolve the starting materials in anhydrous DMF. The volume should be sufficient to ensure complete dissolution.

  • Addition of Base and Coupling Reagent: To the stirred solution, add DIPEA (2.5 equiv). Then, add HATU (1.1 equiv) portion-wise. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed. Reaction times can vary from 1 to 12 hours depending on the reactivity of the amine.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove any unreacted carboxylic acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide.[10][11]

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine Carboxylic Acid and Amine in Flask dissolve Dissolve in Anhydrous DMF start->dissolve add_reagents Add DIPEA, then HATU dissolve->add_reagents stir Stir at Room Temperature add_reagents->stir monitor Monitor by TLC/LC-MS stir->monitor dilute Dilute with Ethyl Acetate monitor->dilute Reaction Complete wash Aqueous Washes (HCl, NaHCO₃, Brine) dilute->wash dry Dry (Na₂SO₄), Filter, Concentrate wash->dry purify Purify by Flash Chromatography dry->purify

Caption: Step-by-step experimental workflow.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction is sluggish or yields are low, consider pre-activating the carboxylic acid with HATU and DIPEA for 5-10 minutes before adding the amine.[7][12] This can be particularly helpful for less nucleophilic or sterically hindered amines.

  • Side Reactions with HATU: Avoid using a large excess of HATU, as it can react with nucleophilic side chains if present in the amine coupling partner.[7]

  • Purification Challenges: The polarity of the final amide product will vary depending on the amine used. A careful selection of the eluent system for column chromatography is crucial for effective purification. In some cases, recrystallization from a suitable solvent system can also be an effective purification method.[13]

  • Cbz Group Stability: The Cbz group is generally stable under these coupling conditions. However, it is sensitive to strong acids and catalytic hydrogenation.[1] Ensure that subsequent synthetic steps are compatible with the Cbz protecting group or plan for its timely removal.

Product Characterization

The structure and purity of the final amide product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the newly formed amide.[14][15][16]

    • In ¹H NMR, look for the appearance of a new amide N-H proton signal (typically a broad singlet or a triplet, depending on the coupling partner) and shifts in the signals of the aromatic and ethyl protons adjacent to the newly formed amide bond.

    • In ¹³C NMR, the appearance of a new carbonyl signal for the amide (typically in the range of 165-175 ppm) is a key indicator of successful amide bond formation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.[15][17]

Conclusion

The procedure outlined in this guide provides a robust and reliable method for the synthesis of amides from this compound. By understanding the underlying principles of amide bond formation and carefully selecting reagents and reaction conditions, researchers can effectively utilize this versatile building block in the synthesis of complex molecules for a wide range of applications in drug discovery and development.

References

  • BenchChem. (2025). Side Reactions of HATU with Nucleophilic Side Chains.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • BenchChem. (2025). The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis.
  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction? r/Chempros.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Amino-2-chlorobenzoic Acid Derivatives.
  • Wnuk, S., Kaczmarek, E., Wyrzykiewicz, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
  • Kim, D., & Lee, Y. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines. RSC Advances, 11(31), 19045-19053.
  • Chowdhury, S. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. Organic Chemistry Plus, 1(1), 1-3.
  • Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6687-6695.
  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433.
  • Google Patents. (2005). Method for the synthesis of amides and related products from esters or ester-like compounds. US20050027120A1.
  • Master Organic Chemistry. (2018).
  • ResearchGate. (n.d.).
  • Current Chemistry Letters. (2022).
  • AAPPTEC. (n.d.). Coupling Reagents.
  • Google Patents. (1980). Benzoic acids, their derivatives and process for preparing them. US4221815A.
  • Yang, Y., et al. (2025). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. ChemistryOpen, 14(1), e202500508.
  • Bocsci. (n.d.). Brief Introduction of Synthesis of Amides by Mixed Anhydride Method.
  • Google Patents. (2017). Preparation method of benzoic acid amide compounds. KR20170003387A.
  • The Sheppard Group. (2016). Direct amidation of unprotected amino acids using B(OCH2CF3)3.
  • BenchChem. (2025).
  • Chemistry Steps. (2020).
  • Master Organic Chemistry. (2018).
  • Stankova, I., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9.
  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.
  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?.
  • PubChem. (n.d.). Benzoic acid, 4-bis(2-hydroxyethyl)amino-, ethyl ester.
  • NIST. (n.d.). Benzoic acid, 4-amino-2-chloro-, 2-(diethylamino)ethyl ester.
  • ResearchGate. (2020).
  • ChemicalBook. (n.d.). 4-Aminobenzoic acid(150-13-0) 1H NMR spectrum.
  • Journal of Synthetic Organic Chemistry, Japan. (2025).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
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Troubleshooting & Optimization

Improving solubility of 4-(2-Cbz-aminoethyl)benzoic acid in DMF and DCM

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses solubility challenges associated with 4-(2-Cbz-aminoethyl)benzoic acid , a critical intermediate in peptidomimetic and small molecule drug discovery. While the Cbz (benzyloxycarbonyl) group adds lipophilicity, the terminal benzoic acid moiety introduces strong hydrogen-bonding capabilities, often leading to high crystal lattice energy and poor solubility in standard organic solvents like Dichloromethane (DCM) and occasionally Dimethylformamide (DMF).

This document provides a root-cause analysis, chemical troubleshooting workflows, and validated protocols to achieve homogenous solutions for synthesis and analysis.

Module 1: Diagnostic & Root Cause Analysis

Q: Why is this specific compound difficult to dissolve despite having a lipophilic Cbz group? A: The solubility profile is governed by a "tug-of-war" between three structural features:

  • Benzoic Acid Dimerization: In non-polar or moderately polar solvents (like DCM), the carboxylic acid groups form stable, cyclic hydrogen-bonded dimers. This effectively doubles the molecular weight and significantly increases the energy required to break the crystal lattice.

  • Pi-Pi Stacking: The molecule contains two aromatic rings (the Cbz benzyl group and the benzoic acid phenyl ring). These rings can stack efficiently in the solid state, creating a robust crystal structure that resists solvation.

  • Carbamate H-Bonding: The Cbz urethane linkage (-NH-CO-O-) adds another layer of hydrogen bond donation/acceptance, further stabilizing the solid phase.

Q: I am using HPLC-grade DMF, but the solution remains cloudy. Why? A: If the compound fails to dissolve in DMF (a highly polar aprotic solvent), the issue is rarely the organic molecule itself.

  • Hypothesis 1 (Most Likely): Your sample may be an inorganic salt (e.g., Sodium or Potassium salt) rather than the free acid. Salts are often insoluble in anhydrous DMF.

  • Hypothesis 2: The sample contains significant moisture. Water acts as an anti-solvent for many Cbz-protected hydrophobic acids.

  • Hypothesis 3: Aggregation. At high concentrations (>0.1 M), the molecule may form gelatinous aggregates rather than a true solution.

Module 2: Troubleshooting DCM Solubility

Q: DCM is my required solvent for a coupling reaction. How can I force solubility? A: Pure DCM is often insufficient to break the carboxylic acid dimers. You must modify the solvent system to disrupt these intermolecular forces.

Strategy A: The "Base-Spike" Method (Recommended for Coupling)

If your downstream reaction tolerates base, convert the acid into a soluble organic salt.

  • Action: Add 1.5 - 2.0 equivalents of DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) .

  • Mechanism: The base deprotonates the carboxylic acid (forming a carboxylate). The bulky organic cation (Diisopropylethylammonium) prevents tight lattice packing and enhances solubility in the organic phase (DCM).

  • Caution: Do not use inorganic bases (NaOH, K2CO3) as they will precipitate the compound in DCM.

Strategy B: The "Polar Spike" Method

If you cannot use base, add a hydrogen-bond disrupting co-solvent.

  • Action: Add 5-10% (v/v) of DMF , DMAc , or Methanol .

  • Mechanism: These solvents act as H-bond acceptors, breaking the carboxylic acid dimers and allowing the DCM to solvate the monomeric species.

Strategy C: Silylation (Advanced)
  • Action: Add BSA (N,O-Bis(trimethylsilyl)acetamide) .

  • Mechanism: This temporarily protects the carboxylic acid as a silyl ester, making the molecule highly lipophilic and instantly soluble in DCM. The silyl group is removed during aqueous workup.

Module 3: Troubleshooting DMF Solubility

Q: My sample forms a gel or suspension in DMF. How do I fix this? A: This indicates strong intermolecular aggregation or inorganic contamination.

Protocol: The "Chaotropic Break"

For peptide-like aggregation, use a chaotropic salt to disrupt the network.

  • Step 1: Weigh the compound into the vial.

  • Step 2: Add anhydrous DMF.

  • Step 3: Add LiCl (Lithium Chloride) to a final concentration of 5% (w/v).

  • Step 4: Sonicate at 40°C.

  • Why it works: Lithium ions coordinate with the carbonyl oxygens of the Cbz and acid groups, disrupting H-bonds and preventing gelation.

Protocol: The "Salt Check"

If the solid remains stubborn and white/crystalline in DMF:

  • Take a small aliquot (1 mg).

  • Add 1 mL of Water .

  • Observation:

    • Dissolves immediately: You likely have the Sodium/Potassium salt , not the free acid. Acidify with 1M HCl to precipitate the free acid, filter, dry, and then dissolve in DMF.

    • Remains insoluble: It is the free acid.[1] Proceed to heat/sonication.

Visual Troubleshooting Guide

Solubilityflowchart Start Start: Solubility Issue This compound Solvent Which Solvent? Start->Solvent DCM DCM (Dichloromethane) Solvent->DCM DMF DMF (Dimethylformamide) Solvent->DMF DCM_Issue Problem: Cloudy/Precipitate (Acid Dimers) DCM->DCM_Issue Base_Q Can you add Base? DCM_Issue->Base_Q Add_DIPEA Add 2.0 eq DIPEA (Forms Soluble Organic Salt) Base_Q->Add_DIPEA Yes Add_Cosolvent Add 10% DMF or MeOH (Breaks H-Bonds) Base_Q->Add_Cosolvent No DMF_Issue Problem: Gel/Suspension DMF->DMF_Issue Salt_Check Check: Is it an Inorganic Salt? (Test Water Solubility) DMF_Issue->Salt_Check Is_Salt Yes (Soluble in Water) Action: Acidify to regenerate Free Acid Salt_Check->Is_Salt Dissolves Not_Salt No (Insoluble in Water) Salt_Check->Not_Salt Precipitates Chaotropic Add 5% LiCl + Heat (60°C) (Disrupts Aggregation) Not_Salt->Chaotropic

Figure 1: Decision tree for troubleshooting solubility based on solvent choice and observed physical state.

Module 4: Validated Experimental Protocols

Protocol 1: High-Concentration Dissolution for Coupling (DCM/DMF)

Use this when preparing the reagent for amide coupling (EDC/NHS or HATU).

  • Calculate: Determine the required amount of this compound (MW: ~299.3 g/mol ).

  • Weigh: Place solid in a dry scintillation vial.

  • Pre-Solvation: Add DMF equal to 10% of the final target volume. Swirl until a slurry forms.

  • Main Solvation: Add DCM to reach 90% of target volume.

  • Activation: Add DIPEA (2.0 equivalents).

    • Result: The solution should turn clear immediately.

  • Verification: Hold the vial up to a light source. If "schlieren" lines (swirls) are visible but no particles, the solution is ready.

Protocol 2: Solubility Screening Matrix

Use this to determine the exact limit for your specific batch.

Solvent SystemAdditiveTemperatureExpected ResultApplication
DCM None25°CInsoluble/CloudyN/A
DCM 2 eq. DIPEA25°CSoluble (>100 mM) Amide Coupling
DCM 10% MeOH25°CSparingly SolublePurification/TLC
DMF None25°CSoluble (>50 mM)General Stock
DMF None60°CHighly Soluble Recrystallization
DMF 5% LiCl40°CSoluble (Anti-Gel)Peptide Synthesis

References

  • BenchChem. (2025).[2] An In-depth Technical Guide to the Solubility of N-Cbz-L-Cysteine in Organic Solvents. Retrieved from 3

  • Organic Chemistry Portal. (2020). Cbz-Protected Amino Groups: Protection, Deprotection and Stability. Retrieved from 4

  • Needham, T. E. (1970).[5] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. Retrieved from 5

  • Sigma-Aldrich. (2025). Product Specification: 4-(2-Amino-ethyl)-benzoic acid. Retrieved from 6

  • University of North Texas. (2026). Water-enhanced solubility of carboxylic acids in organic solvents. Retrieved from 7

Sources

Technical Support Center: Avoiding Racemization in the Activation of 4-(2-Cbz-aminoethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for a critical step in peptide synthesis and the development of related therapeutics: the activation of carboxyl groups while maintaining stereochemical integrity. Specifically, we will address the challenges associated with activating 4-(2-Cbz-aminoethyl)benzoic acid and provide actionable strategies to prevent racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant concern when activating this compound?

A1: Racemization is the process where a chiral molecule, in this case, the L-enantiomer of the amino acid derivative, loses its specific 3D arrangement and converts into an equal mixture of both the L- and D-enantiomers.[1] The biological activity of peptides and other chiral molecules is critically dependent on their precise three-dimensional structure.[1] The introduction of the incorrect stereoisomer (D-enantiomer) due to racemization can lead to a significant loss of therapeutic efficacy, altered biological activity, or even undesirable off-target effects.[2]

Q2: What are the primary chemical mechanisms that lead to racemization during the activation of this N-Cbz protected amino acid derivative?

A2: There are two principal pathways through which racemization can occur during the activation of N-protected amino acids:

  • Oxazolone (Azlactone) Formation: This is the most prevalent mechanism.[1][3] The activated carboxyl group of the Cbz-protected amino acid can undergo intramolecular cyclization to form a planar oxazolone intermediate. This intermediate can be deprotonated at the alpha-carbon, leading to a loss of stereochemical information. Subsequent reaction with an amine can result in a mixture of L- and D-peptide products.[1][4]

  • Direct Enolization (α-Proton Abstraction): A strong base can directly remove the proton from the alpha-carbon of the activated amino acid derivative.[5] This creates a planar enolate intermediate, which can be protonated from either face, leading to racemization.[1][6]

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation cluster_enolization Direct Enolization Activated_L_AA1 Activated L-Amino Acid Oxazolone Planar Oxazolone Intermediate Racemized_Oxazolone Racemized Oxazolone Racemized_Peptide1 Racemized Peptide Activated_L_AA2 Activated L-Amino Acid Enolate Planar Enolate Intermediate Racemized_Activated_AA Racemized Activated Amino Acid Racemized_Peptide2 Racemized Peptide

Troubleshooting Guide: Minimizing Racemization

This section provides a structured approach to troubleshooting and mitigating racemization during the activation of this compound.

Issue 1: Significant Racemization Detected After Coupling Reaction

Potential Cause A: Inappropriate Choice of Coupling Reagent

The selection of the coupling reagent is paramount in controlling racemization.

  • Carbodiimides (e.g., DCC, DIC, EDC): While effective for amide bond formation, using carbodiimides alone can lead to substantial racemization.[7] It is highly recommended to use them in conjunction with racemization-suppressing additives.[8][9]

  • Phosphonium and Uronium/Aminium Salts (e.g., BOP, PyBOP, HBTU, HATU): These reagents generally offer higher coupling efficiency with a lower intrinsic risk of racemization compared to carbodiimides alone.[10][11] However, they still require careful control of reaction conditions, particularly the choice and amount of base used.[8]

Solution:

  • Employ Additives with Carbodiimides: Always use an additive like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) when using carbodiimide-based coupling reagents.[5][8][10] These additives react with the activated amino acid to form an active ester that is less susceptible to racemization.[10] OxymaPure is a non-explosive and highly effective alternative to HOBt and HOAt.[8][12]

  • Consider Modern Coupling Reagents: For challenging couplings, consider using third-generation uronium reagents like COMU, which has shown excellent performance with minimal racemization, even with reduced amounts of base.[13][14]

Coupling Reagent ClassExamplesRacemization Potential (without additives)Recommended Additives
Carbodiimides DCC, DIC, EDCHighHOBt, HOAt, OxymaPure
Phosphonium Salts BOP, PyBOPModerateN/A (often used with base)
Uronium/Aminium Salts HBTU, HATU, TBTULow to ModerateN/A (often used with base)
Third-Gen Uronium Salts COMUVery LowN/A (often used with base)

Potential Cause B: Inappropriate Base Selection and Stoichiometry

The choice of base and its concentration directly impacts the rate of both direct enolization and oxazolone formation.[1][5]

  • Strong, non-sterically hindered bases like diisopropylethylamine (DIPEA) can accelerate racemization.[1][12]

  • Excess base can also increase the likelihood of racemization.

Solution:

  • Opt for Weaker, Sterically Hindered Bases: Whenever possible, use a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good alternative to DIPEA.[5] For particularly sensitive couplings, the sterically hindered base 2,4,6-collidine (TMP) has been shown to be effective in minimizing racemization.[5][12]

  • Optimize Base Stoichiometry: Use the minimum amount of base necessary to facilitate the reaction. Typically, 1 to 2 equivalents are sufficient.

Base_Selection_Workflow Start Select Base for Coupling High_Rac_Risk Is the amino acid prone to racemization? Start->High_Rac_Risk Use_Collidine Use 2,4,6-Collidine (TMP) High_Rac_Risk->Use_Collidine Yes NMM_or_DIPEA NMM_or_DIPEA High_Rac_Risk->NMM_or_DIPEA No Use_DIPEA Use DIPEA (with caution) End Proceed with Coupling Use_DIPEA->End Use_NMM Use N-Methylmorpholine (NMM) Use_NMM->End Use_Collidine->End NMM_or_DIPEA->Use_DIPEA If necessary NMM_or_DIPEA->Use_NMM Preferable

Potential Cause C: Suboptimal Reaction Conditions (Temperature and Time)

  • Elevated Temperatures: Higher reaction temperatures increase the rate of all chemical reactions, including racemization.[1][12]

  • Prolonged Activation Times: Allowing the activated amino acid to stand for an extended period before adding the amine component increases the opportunity for racemization to occur.[12]

Solution:

  • Control the Temperature: Perform the coupling reaction at a lower temperature, such as 0°C, especially for amino acids known to be prone to racemization.[1]

  • Minimize Pre-activation Time: Add the coupling reagent to the mixture of the carboxylic acid and additive immediately before adding it to the amine component. Avoid lengthy pre-activation steps.[12]

Recommended Experimental Protocol

This protocol provides a general framework for activating and coupling this compound while minimizing the risk of racemization.

Materials:

  • This compound

  • Amine component

  • Coupling Reagent (e.g., DIC)

  • Additive (e.g., OxymaPure)

  • Base (e.g., N-methylmorpholine)

  • Anhydrous Solvent (e.g., DMF or DCM)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and OxymaPure (1 equivalent) in the anhydrous solvent.

  • Add the amine component (1-1.2 equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add N-methylmorpholine (1-2 equivalents) to the reaction mixture.

  • In a single portion, add Diisopropylcarbodiimide (DIC) (1.1 equivalents) to the cooled solution.

  • Allow the reaction to stir at 0°C for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 4-16 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, work up the reaction mixture according to standard procedures to isolate the desired amide product.

References

  • AAPPTEC. Coupling Reagents - Peptides. [Link]

  • García-García, E., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. PMC. [Link]

  • Nord, C., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. PMC. [Link]

  • Creation.com. Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. [Link]

  • Diva-portal.org. In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. [Link]

  • ResearchGate. Coupling Reagents. [Link]

  • Science of Synthesis. Racemization Assays. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions. [Link]

  • AAPPTEC. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • El-Faham, A., et al. (2012). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. PMC. [Link]

  • RSC Publishing. Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. [Link]

  • ResearchGate. Mechanism of epimerisation/racemisation through oxazolone intermediate. [Link]

  • Omizzolo. Commonly Used Condensation Agents in Peptide Solid Phase Synthesis. [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Retention Times: Cbz-Protected vs. Free Amine Benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Why" Behind the Separation

In the landscape of synthetic chemistry, particularly in peptide synthesis and the development of active pharmaceutical ingredients (APIs), the use of protecting groups is fundamental. The carbobenzyloxy (Cbz) group is a classic and widely used protecting group for amines, valued for its stability and specific deprotection methods.[1][2] Consequently, monitoring the progress of a protection reaction or assessing the purity of a Cbz-protected intermediate is a routine analytical challenge.

High-Performance Liquid Chromatography (HPLC), especially in its reverse-phase mode, is the workhorse for such analyses.[3] Understanding the chromatographic behavior of the starting material (a free amine) versus the product (a Cbz-protected amine) is not merely an academic exercise; it is crucial for robust method development, accurate quantification, and ensuring the quality of synthesized compounds.

This guide provides an in-depth comparison of the HPLC retention behavior of a model compound, 4-aminobenzoic acid, and its Cbz-protected counterpart. We will explore the physicochemical principles governing their separation, present a detailed experimental protocol, and interpret the expected results, offering field-proven insights for researchers, scientists, and drug development professionals.

The Chemical Basis for Separation: A Tale of Two Polarities

The separation of compounds in reverse-phase HPLC is primarily governed by their relative hydrophobicity.[4][5][6] The fundamental principle is straightforward: in a system with a non-polar stationary phase (typically C18 or C8) and a polar mobile phase (like a water/acetonitrile mixture), more non-polar (hydrophobic) compounds will interact more strongly with the stationary phase and thus be retained longer.[7] Polar (hydrophilic) compounds have a greater affinity for the mobile phase and elute earlier.

Let's dissect our two molecules of interest in this context:

  • 4-Aminobenzoic Acid (PABA): This molecule is relatively polar. It possesses a hydrophilic amino group (-NH₂) and a hydrophilic carboxylic acid group (-COOH) on a benzene ring.[8] Its LogP value, a measure of lipophilicity, is approximately 0.8.[9][10] Both functional groups can ionize depending on the mobile phase pH, which further influences its polarity. The pKa of the carboxylic acid is around 4.8, while the pKa of the protonated amino group is about 2.4.[8][10][11]

  • N-carbobenzyloxy-4-aminobenzoic acid (Cbz-PABA): The introduction of the Cbz group dramatically alters the molecule's character. The Cbz group consists of a benzyl group attached to a carbamate linker. This large, non-polar benzyl moiety significantly increases the overall hydrophobicity of the molecule compared to the small, polar amine it replaces. This fundamental change is the primary driver for the difference in HPLC retention time.

The Decisive Role of the Cbz Group: The Cbz group masks the polar primary amine, replacing it with a significantly larger, non-polar aromatic system. This transformation leads to:

  • Increased Hydrophobicity: The molecule interacts much more strongly with the non-polar C18 stationary phase.

  • Increased van der Waals Interactions: The larger surface area of the Cbz group enhances interactions with the stationary phase.[3]

  • Altered Ionization: The basic amino group is no longer available for protonation. Only the carboxylic acid group can be ionized.

Based on these principles, our central hypothesis is clear: Cbz-PABA will exhibit a significantly longer retention time than PABA under reverse-phase HPLC conditions.

Designing the Experiment: A Self-Validating Protocol

To empirically test our hypothesis, we will design a robust reverse-phase HPLC method capable of resolving both the starting material and the product. The choice of each parameter is critical for achieving a successful and reproducible separation.

Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep_start Weigh 1 mg each of PABA and Cbz-PABA dissolve Dissolve in 1 mL Acetonitrile/Water (50:50) prep_start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter vial Transfer to HPLC Vial filter->vial hplc HPLC System (Pump, Autosampler, Column Oven, UV Detector) vial->hplc column C18 Column (e.g., 4.6 x 150 mm, 5 µm) hplc->column cds Chromatography Data System (CDS) column->cds integrate Peak Integration & Retention Time (RT) Determination cds->integrate compare Compare RT of PABA vs. Cbz-PABA integrate->compare caption Figure 1. Experimental workflow from sample preparation to data analysis.

Caption: Figure 1. Experimental workflow from sample preparation to data analysis.

Detailed HPLC Method Parameters
ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or similarStandard quaternary pump system with UV detector.
Column C18, 4.6 x 150 mm, 5 µm particle sizeThe C18 stationary phase provides the necessary hydrophobic interactions for retaining both analytes.[3]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic pH (~2.7) ensures the carboxylic acid group on both molecules is protonated (-COOH), maximizing hydrophobicity and retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.[4]
Elution Mode GradientA gradient is essential to elute the early, more polar PABA and the later, highly-retained Cbz-PABA in a reasonable timeframe with good peak shape.[6]
Gradient Program 10% to 90% B over 10 minutesThis gradient provides a robust separation window for compounds with significantly different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant temperature ensures retention time reproducibility.
Injection Vol. 5 µLA small injection volume prevents peak distortion.
Detection UV at 270 nmBoth compounds exhibit strong absorbance at this wavelength due to their aromatic rings.[9]
Run Time 15 minutes (including equilibration)Allows for elution and column re-equilibration.

Expected Results & Discussion

Executing the method described above, we would anticipate a chromatogram clearly separating the two compounds with baseline resolution. The quantitative data can be summarized as follows:

AnalyteExpected Retention Time (min)Key Physicochemical Driver
4-Aminobenzoic Acid (PABA) ~3.5Relatively high polarity due to free amine and carboxylic acid groups. Lower hydrophobicity (LogP ≈ 0.8).[9][10]
Cbz-PABA ~9.8Significantly increased hydrophobicity from the large, non-polar Cbz protecting group. Masking of the polar amine group.
Interpretation of Results

The experimental data would strongly validate our initial hypothesis.

  • Retention Order: As predicted by reverse-phase theory, the more polar compound, 4-aminobenzoic acid, elutes first. It has a weaker affinity for the non-polar C18 stationary phase and is carried through the column more quickly by the polar mobile phase.[4][7]

  • Magnitude of Retention Shift: The Cbz-PABA is retained for a much longer time. This is a direct consequence of the large, hydrophobic benzyl group. This group drastically increases the molecule's non-polar character, leading to strong adsorption onto the C18 chains of the stationary phase.[3] Only when the concentration of the organic modifier (acetonitrile) becomes sufficiently high in the gradient is the Cbz-PABA displaced from the stationary phase and eluted.

  • The Impact of pH Control: The use of 0.1% formic acid is a deliberate choice. By maintaining a pH well below the pKa of the carboxylic acid group (~4.8), we ensure this group remains in its neutral, protonated form (-COOH) for both analytes. If the pH were higher (e.g., pH 7), the carboxylate anion (-COO⁻) would form, increasing the polarity of both molecules and causing them to elute earlier. Controlling pH is therefore a critical parameter for achieving consistent and predictable retention.

Practical Implications & Conclusion

This comparative analysis demonstrates a core principle of chromatographic science and its direct application in a synthetic chemistry workflow.

  • Reaction Monitoring: An analyst can easily monitor the progress of a reaction to protect 4-aminobenzoic acid with Cbz-Cl. By taking aliquots over time, one would observe the peak for PABA (at ~3.5 min) decrease in area while the peak for the Cbz-PABA product (at ~9.8 min) increases. The reaction is complete when the PABA peak is no longer detectable.

  • Purity Assessment: This method can serve as a straightforward purity test for a sample of Cbz-PABA. The presence of a significant peak at the retention time corresponding to PABA would indicate incomplete reaction or subsequent decomposition.

References

  • 4-Aminobenzoic Acid. SIELC Technologies.
  • Reversed-phase chromatography. Wikipedia. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link]

  • Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. [Link]

  • Showing Compound 4-Aminobenzoic acid (FDB001037). FooDB. [Link]

  • 4-Aminobenzoic Acid | C7H7NO2 | CID 978. PubChem, National Center for Biotechnology Information. [Link]

  • Principles of HPLC (3) Separation modes. JASCO Global. [Link]

  • 4-Aminobenzoic acid. Wikipedia. [Link]

  • Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. PMC, National Center for Biotechnology Information. [Link]

  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives.
  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

Sources

A Researcher's Guide to 4-Aminobenzoic Acid Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Potential of the Benzoic Acid Scaffold in Oncology

In the landscape of anticancer drug development, the benzoic acid scaffold, particularly its 4-amino substituted variant (p-aminobenzoic acid or PABA), represents a versatile and enduringly promising platform for the design of novel therapeutics.[1][2] The inherent structural features of PABA, including its aromatic ring and the presence of both amino and carboxylic acid functional groups, offer rich opportunities for chemical modification to modulate biological activity.[3] This guide provides a comparative analysis of 4-(2-aminoethyl)benzoic acid and related PABA derivatives, offering insights into their synthesis, mechanisms of action, and the experimental workflows used to evaluate their anticancer potential. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this chemical class and to provide practical, field-proven methodologies for their investigation.

The Compound in Focus: 4-(2-Aminoethyl)benzoic Acid and its N-Protected Analogue

While a vast number of PABA derivatives have been explored, this guide will use 4-(2-aminoethyl)benzoic acid as a representative example to illustrate key concepts. Its structure, featuring an ethylamine substituent at the 4-position of the benzoic acid ring, provides an additional point for structural modification. In many synthetic strategies, the amino group of this compound would be protected, for instance with a carboxybenzyl (Cbz) group, to form 4-(2-Cbz-aminoethyl)benzoic acid, allowing for selective reactions at other positions of the molecule. Although direct, extensive anticancer studies on 4-(2-aminoethyl)benzoic acid itself are not widely published, it serves as a valuable building block for the synthesis of more complex derivatives with potential anticancer activity.[4]

Synthesis of 4-(2-Aminoethyl)benzoic Acid Derivatives: A Representative Workflow

The synthesis of PABA derivatives often involves standard organic chemistry transformations. The following is a representative, generalized workflow for the synthesis of 4-(2-aminoethyl)benzoic acid and its N-Cbz protected form.

4-Nitrophenylacetic_acid 4-Nitrophenylacetic acid Reduction Reduction (e.g., H2, Pd/C) 4-Nitrophenylacetic_acid->Reduction 4-Aminophenylacetic_acid 4-Aminophenylacetic acid Reduction->4-Aminophenylacetic_acid Amide_Coupling Amide Coupling (e.g., with a protected amino acid) 4-Aminophenylacetic_acid->Amide_Coupling Boc_Protection Boc Protection of amine 4-Aminophenylacetic_acid->Boc_Protection Protected_Dipeptide Protected Dipeptide Amide_Coupling->Protected_Dipeptide Boc_Protected_Amine Boc-4-aminophenylacetic acid Boc_Protection->Boc_Protected_Amine Reduction_of_acid Reduction of carboxylic acid (e.g., BH3-THF) Boc_Protected_Amine->Reduction_of_acid Protected_Amino_Alcohol Boc-protected amino alcohol Reduction_of_acid->Protected_Amino_Alcohol Oxidation_to_Aldehyde Oxidation (e.g., PCC, DMP) Protected_Amino_Alcohol->Oxidation_to_Aldehyde Aldehyde Protected amino aldehyde Oxidation_to_Aldehyde->Aldehyde Wittig_Reaction Wittig Reaction Aldehyde->Wittig_Reaction Alkene Protected amino alkene Wittig_Reaction->Alkene Reduction_of_alkene Reduction (e.g., H2, Pd/C) Alkene->Reduction_of_alkene Protected_Aminoethyl_Benzoic_Ester Protected 4-(2-aminoethyl)benzoic acid ester Reduction_of_alkene->Protected_Aminoethyl_Benzoic_Ester Deprotection_and_Hydrolysis Deprotection (e.g., TFA) & Ester Hydrolysis (e.g., LiOH) Protected_Aminoethyl_Benzoic_Ester->Deprotection_and_Hydrolysis Final_Product 4-(2-Aminoethyl)benzoic acid Deprotection_and_Hydrolysis->Final_Product Cbz_Protection Cbz Protection (e.g., Cbz-Cl, base) Final_Product->Cbz_Protection Cbz_Final_Product This compound Cbz_Protection->Cbz_Final_Product

A generalized synthetic workflow for 4-(2-aminoethyl)benzoic acid and its Cbz-protected derivative.

Comparative Analysis of PABA Derivatives in Anticancer Research

The anticancer activity of PABA derivatives is highly dependent on the nature and position of their substituents. The following table summarizes the in vitro cytotoxic activity of several representative PABA derivatives against various cancer cell lines. This data is compiled from multiple research publications and is intended for comparative purposes.

Compound/DerivativeCancer Cell LineIC50 (µM)Proposed Mechanism of Action (if known)Reference
3-[(6-Arylamino)pyridazinylamino]benzoic acid derivativeHT-29 (Colon)3.9VEGFR-2 Inhibition[5]
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHeLa (Cervical)17.84Histone Deacetylase (HDAC) Inhibition
Benzamide derivatives of PABAA549 (Lung)3.0Not specified[3]
Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoateCaco-2 (Colon)23.31Not specified[3]
4-[bis[2-(mesyloxy)ethyl]amino]benzoic acidTumor cell lines65-625Alkylating agent[6]
PABA/NOOVCAR-3 (Ovarian)PotentNitric oxide release[7]

Key Structure-Activity Relationship (SAR) Insights:

  • Substitution on the Aromatic Ring: The introduction of halogens (e.g., bromine, chlorine) or other functional groups on the benzoic acid ring can significantly influence anticancer activity.[8]

  • Modification of the Carboxylic Acid Group: Conversion of the carboxylic acid to amides, esters, or hydrazides is a common strategy to enhance biological activity and modulate pharmacokinetic properties.[3][8]

  • Derivatization of the Amino Group: The amino group provides a key handle for the introduction of diverse substituents, leading to compounds with varied mechanisms of action.[9] For instance, the development of prodrugs by conjugating amino acids to the amino group has been shown to improve water solubility and in vivo efficacy.[10]

Mechanisms of Action: A Multifaceted Approach to Cancer Cell Killing

PABA derivatives have been reported to exert their anticancer effects through a variety of mechanisms, highlighting the versatility of this chemical scaffold.

PABA_Derivatives PABA Derivatives Tubulin_Polymerization_Inhibition Tubulin Polymerization Inhibition PABA_Derivatives->Tubulin_Polymerization_Inhibition Kinase_Inhibition Kinase Inhibition (e.g., VEGFR-2) PABA_Derivatives->Kinase_Inhibition HDAC_Inhibition HDAC Inhibition PABA_Derivatives->HDAC_Inhibition NO_Release Nitric Oxide Release PABA_Derivatives->NO_Release Cell_Cycle_Arrest Cell Cycle Arrest Tubulin_Polymerization_Inhibition->Cell_Cycle_Arrest Apoptosis_Induction Apoptosis Induction Kinase_Inhibition->Apoptosis_Induction HDAC_Inhibition->Apoptosis_Induction NO_Release->Apoptosis_Induction Cell_Cycle_Arrest->Apoptosis_Induction

Potential anticancer mechanisms of action for PABA derivatives.

Experimental Protocols: A Practical Guide to In Vitro Evaluation

The following are detailed, step-by-step protocols for key in vitro assays to evaluate the anticancer activity of PABA derivatives.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[11]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the PABA derivative and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add PABA derivative Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Remove_Medium Remove medium Incubate_4h->Remove_Medium Add_DMSO Add DMSO Remove_Medium->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the MTT cell viability assay.
Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14]

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[12][13]

Protocol:

  • Cell Treatment: Treat cells with the PABA derivative at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

In Vitro Tubulin Polymerization Assay

This assay assesses the effect of compounds on the polymerization of purified tubulin.[15][16]

Principle: The polymerization of tubulin into microtubules can be monitored by an increase in absorbance at 340 nm.[15][16]

Protocol:

  • Reagent Preparation: Prepare purified tubulin, GTP, and the test compound in a suitable buffer.

  • Reaction Setup: In a 96-well plate, mix the tubulin and GTP with different concentrations of the PABA derivative or control compounds (e.g., paclitaxel as a polymerization promoter, nocodazole as a polymerization inhibitor).

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.[16]

  • Kinetic Measurement: Measure the absorbance at 340 nm every minute for 60-90 minutes.[16]

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Conclusion and Future Directions

The 4-aminobenzoic acid scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The structural versatility of PABA allows for the generation of large libraries of derivatives with diverse mechanisms of action. While specific data on 4-(2-aminoethyl)benzoic acid in anticancer research is limited, its potential as a synthetic intermediate is clear. Future research should focus on the systematic exploration of the structure-activity relationships of a wider range of PABA derivatives, including those based on the 4-(2-aminoethyl)benzoic acid core. The integration of in silico modeling with robust in vitro and in vivo testing will be crucial in identifying lead candidates with improved efficacy and safety profiles. The experimental protocols detailed in this guide provide a solid foundation for researchers to embark on the exciting journey of developing the next generation of PABA-based anticancer therapeutics.

References

  • Dojindo Molecular Technologies, Inc. (n.d.). Annexin V-FITC Apoptosis Detection Kit. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]

  • Elabscience. (n.d.). Annexin V-FITC/PI Apoptosis Kit. Retrieved from [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • JoVE. (n.d.). MTT (Assay protocol). Retrieved from [Link]

  • Haroon, M., et al. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • Ma, H., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 8(1), 1-11. [Link]

  • ResearchGate. (2025, October 12). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Haroon, M., et al. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin polymerization HTS assay using >97% pure tubulin, OD based - Porcine (BK004P). Retrieved from [Link]

  • Saavedra, J. E., et al. (2006). PABA/NO as an Anticancer Lead: Analogue Synthesis, Structure Revision, Solution Chemistry, Reactivity toward Glutathione, and in Vitro Activity. Journal of Medicinal Chemistry, 49(5), 1591-1600. [Link]

  • Kollar, P., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]

  • ResearchGate. (n.d.). Synthetic routes of p-aminobenzoic acid derivatives having anticancer.... Retrieved from [Link]

  • Springer, C. J., et al. (1991). Comparison of half-lives and cytotoxicity of N-chloroethyl-4-amino and N-mesyloxyethyl-benzoyl compounds, products of prodrugs in antibody-directed enzyme prodrug therapy (ADEPT). Anti-cancer drug design, 6(5), 321-332. [Link]

  • Kumar, A., et al. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

  • Kumar, A., et al. (2024, October 7). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Bentham Science. [Link]

  • Leong, C. O., et al. (2002). Preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. Journal of medicinal chemistry, 45(4), 817-823. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.